Novobiocin sodium
Description
An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. Novobiocin binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-RNROJPEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-81-1 (Parent) | |
| Record name | Novobiocin sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023386 | |
| Record name | Novobiocin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-53-5 | |
| Record name | Novobiocin sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novobiocin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Novobiocin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVOBIOCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9S9NQ5YIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Novobiocin Sodium's Action on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of novobiocin sodium, an aminocoumarin antibiotic, on its primary cellular target, DNA gyrase. This document details the molecular interactions, kinetic data, and experimental methodologies crucial for understanding its inhibitory effects and for the development of novel antibacterial agents.
Executive Summary
This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. The antibiotic exerts its effect by specifically targeting the GyrB subunit of the DNA gyrase enzyme complex. By competitively inhibiting the ATPase activity of GyrB, novobiocin effectively blocks the energy transduction required for the enzyme's supercoiling function. This guide will delve into the specifics of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Mechanism of Action: A Molecular Perspective
DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB, forming a functional A2B2 tetramer. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit houses the ATPase domain, which provides the energy for the conformational changes required for DNA supercoiling.
Novobiocin's mechanism of action can be summarized in the following key steps:
-
Binding to the GyrB Subunit: Novobiocin specifically binds to a well-defined pocket on the N-terminal domain of the GyrB subunit.[1][2] This binding site is distinct from the DNA-binding and cleavage site located on the GyrA subunit.
-
Competitive Inhibition of ATPase Activity: The binding of novobiocin to GyrB is competitive with ATP.[1] By occupying the ATP-binding pocket, novobiocin prevents the hydrolysis of ATP to ADP and inorganic phosphate (Pi). This inhibition is highly potent, with inhibition constants (Ki) in the nanomolar range.
-
Allosteric Effect and Conformational Lock: The binding of ATP normally induces a conformational change in the GyrB subunit, leading to the dimerization of the N-terminal domains and the capture of a DNA segment for strand passage. Novobiocin's presence prevents this critical conformational change, effectively locking the enzyme in a state that is incompetent for supercoiling.
-
Inhibition of DNA Supercoiling: Without the energy from ATP hydrolysis, DNA gyrase cannot introduce negative supercoils into relaxed circular DNA.[3][4][5] This leads to the accumulation of relaxed DNA in the cell, which disrupts essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death.
The following diagram illustrates the inhibitory action of Novobiocin on the DNA gyrase catalytic cycle.
Inhibition of DNA Gyrase by Novobiocin.
Quantitative Data on Novobiocin Inhibition
The potency of novobiocin against DNA gyrase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess its efficacy. The following table summarizes representative quantitative data for novobiocin against DNA gyrase from various bacterial species.
| Bacterial Species | Enzyme | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| Escherichia coli | DNA Gyrase | Supercoiling | 0.007 | ~10 | |
| Staphylococcus aureus | DNA Gyrase | Supercoiling | <0.004 - 0.19 | - | |
| Mycobacterium smegmatis | DNA Gyrase | Supercoiling | 0.02 | - | |
| Mycobacterium tuberculosis | DNA Gyrase | ATPase | 0.21 | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of novobiocin on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by novobiocin.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT, 9 mM spermidine, 1.25 mg/mL BSA
-
ATP solution (10 mM)
-
This compound solution (various concentrations)
-
Stop Buffer/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of novobiocin solution (or DMSO for control)
-
x µL of purified DNA gyrase (e.g., 1 unit)
-
ddH2O to a final volume of 19 µL.
-
-
Incubate the reactions at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the supercoiling reaction by adding 1 µL of 10 mM ATP to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) for 2-3 hours.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the band intensities to determine the percentage of supercoiling and calculate the IC50 of novobiocin.
The following diagram outlines the workflow for the DNA gyrase supercoiling assay.
Workflow for DNA Gyrase Supercoiling Assay.
DNA Gyrase ATPase Assay
This assay measures the rate of ATP hydrolysis by DNA gyrase and its inhibition by novobiocin. A common method is a coupled spectrophotometric assay.
Materials:
-
Purified DNA gyrase
-
Linear or relaxed circular DNA
-
Assay Buffer (1X): 50 mM HEPES-KOH (pH 8.0), 100 mM KCl, 8 mM MgCl2, 2 mM DTT
-
ATP solution (10 mM)
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound solution (various concentrations)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing:
-
Assay Buffer
-
DNA
-
PEP
-
NADH
-
PK/LDH enzyme mix
-
Novobiocin solution (or DMSO for control)
-
DNA gyrase
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 and Ki of novobiocin by measuring the reaction rates at various inhibitor concentrations.
The following diagram illustrates the principle of the coupled ATPase assay.
Principle of the Coupled ATPase Assay.
Novobiocin-DNA Gyrase Binding Assay (Affinity Chromatography)
This assay directly demonstrates the binding of DNA gyrase to novobiocin.
Materials:
-
Novobiocin-Sepharose resin
-
Chromatography column
-
Bacterial cell lysate containing DNA gyrase or purified DNA gyrase
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10% glycerol, 1 mM DTT
-
Wash Buffer: Binding buffer with a slightly higher salt concentration (e.g., 200 mM KCl)
-
Elution Buffer:
-
Option 1 (Competitive Elution): Binding buffer containing a high concentration of ATP (e.g., 10 mM)
-
Option 2 (Denaturing Elution): High concentration of a denaturant like urea (e.g., 4 M)
-
-
SDS-PAGE analysis equipment and reagents
Procedure:
-
Pack a chromatography column with Novobiocin-Sepharose resin and equilibrate with Binding Buffer.
-
Load the bacterial cell lysate or purified DNA gyrase onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the Elution Buffer.
-
If using ATP, the GyrB subunit (and associated GyrA) will be specifically eluted.
-
If using urea, all tightly bound proteins will be eluted.
-
-
Collect fractions during the loading, washing, and elution steps.
-
Analyze the collected fractions by SDS-PAGE to identify the presence of GyrA and GyrB subunits in the eluate, confirming their binding to the novobiocin resin.
Resistance Mechanisms
Bacterial resistance to novobiocin primarily arises from mutations in the gyrB gene, which encodes the GyrB subunit.[6][7] These mutations typically occur in the ATP-binding pocket, reducing the affinity of novobiocin for its target while still allowing for sufficient ATP binding and hydrolysis to maintain cell viability. Common resistance mutations have been identified in regions of GyrB that are in close proximity to the bound novobiocin molecule.
Conclusion
This compound serves as a classic example of a natural product antibiotic with a highly specific and potent mechanism of action. Its targeted inhibition of the DNA gyrase ATPase activity provides a clear rationale for its antibacterial effects. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to study DNA gyrase inhibitors, understand resistance mechanisms, and design novel therapeutic agents that target this essential bacterial enzyme. The continued exploration of the molecular interactions between aminocoumarins and DNA gyrase will undoubtedly pave the way for the next generation of topoisomerase-targeted antibiotics.
References
- 1. DNA gyrase: affinity chromatography on novobiocin-Sepharose and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 6. inspiralis.com [inspiralis.com]
- 7. researchgate.net [researchgate.net]
Novobiocin Sodium: A C-Terminal Inhibitor of Hsp90
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer and other diseases. This has established Hsp90 as a compelling therapeutic target. While most clinically investigated Hsp90 inhibitors target the N-terminal ATP binding site, the antibiotic novobiocin sodium represents a distinct class of inhibitors that binds to a cryptic ATP-binding pocket in the C-terminus of Hsp90. This guide provides a comprehensive technical overview of this compound as an Hsp90 inhibitor, detailing its mechanism of action, impact on client protein stability, and methodologies for its study.
Introduction
Heat shock protein 90 (Hsp90) is a ubiquitous and essential molecular chaperone, constituting 1-2% of total cellular protein in unstressed eukaryotic cells. Its expression can be further induced by cellular stress. Hsp90 functions as a homodimer and its activity is tightly regulated by the binding and hydrolysis of ATP. The chaperone cycle of Hsp90 involves a series of conformational changes that are coupled to its ATPase activity, allowing it to interact with and stabilize a diverse set of "client" proteins. These clients include numerous kinases, transcription factors, and other proteins that are integral to cell growth, differentiation, and survival.
In cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the stability and function of oncoproteins, thereby supporting tumor growth and survival. This has made Hsp90 an attractive target for cancer therapy. Novobiocin, an aminocoumarin antibiotic traditionally used for its activity against Gram-positive bacteria by inhibiting DNA gyrase, has been identified as an inhibitor of Hsp90. Unlike the majority of Hsp90 inhibitors that target the N-terminal domain, novobiocin exerts its effects by binding to a second, less conventional ATP-binding site located in the C-terminal domain of the chaperone. This unique mechanism of action provides an alternative strategy for Hsp90 inhibition and a valuable tool for studying the chaperone's complex biology.
Mechanism of Action
Novobiocin's inhibitory effect on Hsp90 stems from its binding to a nucleotide-binding pocket within the C-terminal domain. This interaction disrupts the normal chaperone cycle, leading to the destabilization and subsequent degradation of Hsp90 client proteins.
Binding to the C-Terminal Domain
Initial studies to identify the binding site of novobiocin on Hsp90 utilized deletion and mutation analyses. These experiments demonstrated that novobiocin does not bind to the well-characterized N-terminal ATP-binding site, which is the target of inhibitors like geldanamycin and radicicol. Instead, novobiocin was found to interact with the C-terminal portion of Hsp90.[1] Further studies using immobilized novobiocin confirmed that the C-terminal fragment of Hsp90 is capable of binding to novobiocin, and this binding is competitively inhibited by ATP, indicating a shared or overlapping binding site.[2]
The binding of novobiocin to the C-terminus induces a distinct conformational change in the Hsp90 dimer. This altered conformation is thought to represent a "client-release" state of the chaperone, leading to the dissociation of bound client proteins.[3]
Inhibition of Hsp90 ATPase Activity and Chaperone Function
While the primary ATPase activity of Hsp90 resides in its N-terminal domain, the C-terminal domain is crucial for the overall chaperone cycle. The C-terminus is involved in the conformational rearrangements that occur upon ATP binding and hydrolysis at the N-terminus. By binding to the C-terminal nucleotide pocket, novobiocin interferes with these conformational changes, thereby allosterically inhibiting the N-terminal ATPase activity. This disruption of the ATPase cycle renders Hsp90 unable to properly fold and stabilize its client proteins.[1] Additionally, novobiocin has been shown to interfere with the autophosphorylation of Hsp90, a process dependent on the C-terminal ATP-binding site.[4]
Degradation of Hsp90 Client Proteins
The ultimate consequence of Hsp90 inhibition by novobiocin is the degradation of its client proteins. When Hsp90 is inhibited, its client proteins are left in an unstable, misfolded state. This marks them for ubiquitination and subsequent degradation by the proteasome. A hallmark of Hsp90 inhibition is the depletion of a wide range of oncoproteins. Novobiocin has been shown to induce the degradation of several key Hsp90 client proteins, including ErbB2 (HER2), Raf-1, and mutant p53, in a concentration-dependent manner.[1][5]
Quantitative Data
The inhibitory activity of novobiocin and its effect on client protein levels have been quantified in various studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (Anti-proliferative activity) | ~700 µM | SKBr3 (human breast adenocarcinoma) | [1][6] |
| Maximal Client Protein Depletion | 500-800 µM | SKBr3 (human breast adenocarcinoma) | [5] |
Table 1: Inhibitory concentrations of novobiocin.
| Client Protein | Effect of Novobiocin Treatment | Reference |
| ErbB2 (HER2) | Dose-dependent degradation | [1][5] |
| Raf-1 | Dose-dependent degradation | [1][5] |
| Mutant p53 | Dose-dependent degradation | [1][5] |
| v-Src | Depletion | [5] |
| HRI (heme-regulated eIF2α kinase) | Inhibition of maturation | [3] |
Table 2: Effect of novobiocin on Hsp90 client proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize novobiocin as an Hsp90 inhibitor.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 in the presence and absence of inhibitors. A common method is the malachite green assay, which detects the release of inorganic phosphate.
Materials:
-
Recombinant human Hsp90β
-
ATP
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite green reagent
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare a stock solution of novobiocin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of novobiocin to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Add recombinant Hsp90 to the wells (final concentration typically in the nanomolar to low micromolar range).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a stock solution of ATP (final concentration typically in the millimolar range).
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each novobiocin concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Novobiocin-Sepharose Affinity Precipitation
This method is used to demonstrate the direct binding of Hsp90 to novobiocin.
Materials:
-
This compound
-
Epoxy-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M sodium carbonate, 0.5 M NaCl, pH 11)
-
Blocking buffer (e.g., 1 M ethanolamine)
-
Cell lysate (e.g., from SKBr3 cells)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash buffer (lysis buffer with higher salt concentration, e.g., 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Novobiocin-Sepharose:
-
Wash epoxy-activated Sepharose beads with the coupling buffer.
-
Dissolve novobiocin in the coupling buffer and incubate with the beads overnight at 37°C with gentle rotation.
-
Wash the beads extensively with the coupling buffer to remove unbound novobiocin.
-
Block any remaining active groups on the beads by incubating with the blocking buffer for 4 hours at room temperature.
-
Wash the beads with wash buffer and then with lysis buffer.
-
-
Affinity Precipitation:
-
Prepare cell lysate by incubating cells with lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Incubate the cell lysate with the prepared novobiocin-Sepharose beads (or control beads) for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with soluble novobiocin or ATP before adding the beads.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hsp90 antibody.
-
Western Blot Analysis of Client Protein Degradation
This technique is used to quantify the levels of Hsp90 client proteins in cells following treatment with novobiocin.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-ErbB2, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of novobiocin for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins.
-
Visualizations
Hsp90 Chaperone Cycle
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER2/ErbB2 activates HSF1 and thereby controls HSP90 clients including MIF in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novobiocin induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Novobiocin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Novobiocin sodium salt, an aminocoumarin antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways and workflows.
Chemical and Physical Properties
This compound salt is the sodium salt of novobiocin, an antibiotic produced by Streptomyces niveus. It is primarily effective against Gram-positive bacteria.[1][2] The following tables summarize its key chemical and physical characteristics.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate |
| Synonyms | Albamycin, Cathomycin sodium, Streptonivicin sodium salt[3][4][5] |
| CAS Number | 1476-53-5[6][7] |
| Molecular Formula | C₃₁H₃₅N₂NaO₁₁[2][7] |
| Molecular Weight | 634.6 g/mol [2][3][7] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | White or yellowish crystalline powder[6] |
| Melting Point | 215-220 °C (with decomposition)[5] |
| Solubility | Soluble in water (approx. 100 mg/mL), ethanol, methanol, and DMSO[3][8][9][10] |
| pH | 6.5 - 8.5 (in aqueous solution)[11] |
| Optical Rotation | [α]²⁴/D: -38° (c=2.5 in 95% ethanol)[5] |
| UV Absorption (λmax) | 212, 249, 307 nm[3][10] |
| Extinction Coefficient (E 1%) | 600 (at 307 nm in 0.1 M NaOH)[2] |
Table 3: Stability and Storage
| Condition | Details |
| Storage Temperature | 2-8°C[2] |
| Stability | Stable for at least 2 years when stored properly.[6] An aqueous solution (100 mg/mL) has a half-life of approximately 30 days at 25°C and several months at 4°C.[2] |
| Purity | ≥90% (HPLC), ≥95%[3][6][10] |
Mechanism of Action
Novobiocin's primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and transcription.[1][12][13] It specifically targets the GyrB subunit, acting as a competitive inhibitor of the ATPase activity required for the enzyme's function.[14][15][16] This inhibition prevents the negative supercoiling of DNA, leading to a halt in cell division and eventual cell death.[1][12]
In addition to its antibacterial properties, novobiocin has been shown to be a C-terminal inhibitor of Heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stability of numerous client proteins, many of which are implicated in cancer.[9][17][18][19] However, its affinity for Hsp90 is significantly lower than for DNA gyrase.[15][18][20]
Figure 1: Dual inhibitory mechanism of Novobiocin.
Experimental Protocols
Determination of Novobiocin Susceptibility (Disk Diffusion Method)
This protocol is adapted from standard microbiological procedures for determining bacterial susceptibility to antibiotics.[21][22][23][24]
Materials:
-
Pure, 18-24 hour culture of the test organism.
-
Mueller-Hinton agar plates.
-
Tryptic Soy Broth.
-
Sterile swabs.
-
Novobiocin disks (5 µg).
-
Sterile forceps.
-
McFarland 0.5 turbidity standard.
-
Incubator (35-37°C).
-
Calipers or a metric ruler.
Procedure:
-
Prepare an inoculum suspension of the test organism in Tryptic Soy Broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Repeat this in two other directions.
-
Allow the plate to dry for no more than 15 minutes.
-
Using sterile forceps, aseptically place a novobiocin disk onto the center of the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plate and incubate aerobically at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
Interpretation:
-
Susceptible: A zone of inhibition greater than a predefined diameter (e.g., >15 mm for coagulase-negative staphylococci) indicates susceptibility.[22]
-
Resistant: A zone of inhibition less than or equal to the predefined diameter (e.g., ≤15 mm) indicates resistance.[22]
Figure 2: Workflow for Novobiocin susceptibility testing.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a generalized protocol for the analysis of this compound salt, based on established methods.[25][26]
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.[26]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound salt in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the test sample in the same solvent as the standard to a concentration within the range of the working standards.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the novobiocin peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area to the calibration curve.
-
Figure 3: Workflow for HPLC purity analysis of Novobiocin.
Conclusion
This compound salt remains a significant compound for research, particularly in the fields of microbiology and oncology. Its well-characterized chemical and physical properties, coupled with a distinct mechanism of action, provide a solid foundation for its use as a selective agent and a tool for studying fundamental cellular processes. The experimental protocols and data presented in this guide offer a practical resource for scientists working with this antibiotic.
References
- 1. vumicro.com [vumicro.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound SALT | 1476-53-5 [amp.chemicalbook.com]
- 6. grsc.store [grsc.store]
- 7. This compound | C31H35N2NaO11 | CID 23663939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound SALT | 1476-53-5 [chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rpicorp.com [rpicorp.com]
- 12. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Novobiocin - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. dalynn.com [dalynn.com]
- 23. Novobiocin susceptibility test: Principle, Procedure and Results interpretations [onlinebiologynotes.com]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Dawn of a New Antibiotic: A Technical History of Novobiocin's Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocin, an aminocoumarin antibiotic, emerged in the mid-20th century as a potent weapon against Gram-positive bacteria, particularly Staphylococcus aureus. This technical guide delves into the historical discovery, isolation, and development of Novobiocin, providing a comprehensive overview for researchers and drug development professionals. We will explore the initial screening and isolation from Streptomyces niveus, the elucidation of its unique chemical structure, and the key experiments that unraveled its dual mechanisms of action against DNA gyrase and Heat Shock Protein 90 (Hsp90). This document presents quantitative data in structured tables, details critical experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows, offering a thorough understanding of this historically significant antibiotic.
Discovery and Isolation
Novobiocin, initially known as streptonivicin and albamycin, was discovered in the mid-1950s through independent research efforts at The Upjohn Company, Merck, and Pfizer. It was isolated from the fermentation broth of the soil actinomycete Streptomyces niveus (later identified as a synonym of Streptomyces spheroides). The discovery was a product of the extensive antibiotic screening programs of the era, which aimed to identify novel antimicrobial agents from natural sources.
Fermentation and Extraction
The production of Novobiocin involved submerged fermentation of S. niveus in a nutrient-rich medium. While specific media compositions varied, they generally contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. The fermentation was carried out under controlled conditions of aeration and temperature (typically 24-28°C) for several days to achieve optimal antibiotic titers.
The recovery of Novobiocin from the fermentation broth was a multi-step process. A general historical protocol is outlined below.
Experimental Protocol: Historical Isolation and Purification of Novobiocin
-
Broth Filtration: The fermentation broth was first acidified to a pH of 2.0-3.0 to precipitate the mycelia and other insoluble materials. The acidified broth was then filtered to separate the solid components from the Novobiocin-containing filtrate.
-
Solvent Extraction: The clarified filtrate was then extracted with a water-immiscible organic solvent, such as amyl acetate or methyl isobutyl ketone, at an acidic pH (around 2.0). Novobiocin, being more soluble in the organic phase at this pH, was transferred from the aqueous phase.
-
Back Extraction: The organic extract containing Novobiocin was then back-extracted with an aqueous alkaline solution (e.g., a phosphate buffer at pH 7.5-8.5). This step transferred the Novobiocin back into the aqueous phase as a salt, leaving many impurities behind in the organic solvent.
-
Purification: Further purification was achieved through techniques like counter-current distribution or column chromatography using adsorbents like alumina or silica gel.
-
Crystallization: The purified Novobiocin was then crystallized from a suitable solvent system, such as acetone-water or ethanol-water mixtures, to yield the final crystalline product.
Structure Elucidation
The chemical structure of Novobiocin was a significant undertaking for its time and was determined through a combination of classical chemical degradation studies and early spectroscopic techniques. The molecule was found to be composed of three distinct moieties:
-
A 3-amino-4,7-dihydroxycoumarin ring (Ring B)
-
A 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid amide linked to the amino group of the coumarin (Ring A)
-
A novel sugar, L-noviose, attached to the 7-hydroxyl group of the coumarin ring (Ring C)
The complete stereochemistry of the molecule was later confirmed by X-ray crystallography.
Mechanism of Action
Novobiocin exhibits its antimicrobial and potential anticancer activities through a dual-targeting mechanism, primarily inhibiting bacterial DNA gyrase and, to a lesser extent, the eukaryotic Heat Shock Protein 90 (Hsp90).
Inhibition of Bacterial DNA Gyrase
The primary antibacterial target of Novobiocin is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Novobiocin specifically targets the GyrB subunit , which houses the ATPase activity of the enzyme.
It acts as a competitive inhibitor of the ATPase reaction , binding to the ATP-binding site on GyrB and preventing the hydrolysis of ATP. This inhibition blocks the energy-dependent DNA supercoiling activity of gyrase, leading to the cessation of DNA replication and ultimately bacterial cell death.
Experimental Protocol: DNA Gyrase ATPase Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase (holoenzyme or reconstituted GyrA and GyrB subunits), relaxed plasmid DNA as a substrate, ATP, and a suitable buffer system with MgCl2.
-
Inhibitor Addition: Varying concentrations of Novobiocin are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the ATPase reaction to proceed.
-
ATP Hydrolysis Measurement: The amount of ATP hydrolyzed is quantified. This can be done using several methods, such as:
-
Malachite Green Assay: This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis.
-
Coupled Enzyme Assay: The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
-
Data Analysis: The rate of ATP hydrolysis is calculated for each Novobiocin concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Novobiocin Sodium: An In-depth Technical Guide to its Antibacterial Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin is an aminocoumarin antibiotic derived from Streptomyces niveus.[1] Historically used for infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, its clinical application in humans has been discontinued due to concerns regarding safety and effectiveness.[2] However, novobiocin remains a valuable tool in microbiological research and diagnostics, and its unique mechanism of action continues to be of interest in the ongoing search for novel antimicrobial agents. This guide provides a comprehensive overview of the antibacterial spectrum and efficacy of novobiocin sodium, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Mechanism of Action
Novobiocin exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[3] Specifically, it targets the GyrB subunit of the DNA gyrase enzyme.[1] This inhibition is competitive with ATP, preventing the hydrolysis of ATP that is necessary for the enzyme's function in introducing negative supercoils into the bacterial DNA.[3] The disruption of DNA supercoiling leads to the cessation of DNA replication and ultimately, bacterial cell death.
The following diagram illustrates the signaling pathway of novobiocin's inhibitory action on DNA gyrase during bacterial DNA replication.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum and Efficacy
Novobiocin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It has demonstrated limited efficacy against most Gram-negative organisms due to the impermeability of their outer membrane. The following tables summarize the in vitro activity of novobiocin against a range of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (including MRSA) | 0.25 | 0.25 | [2][4] |
| Enterococcus faecalis | - | - | [5] |
| Enterococcus faecium (vancomycin-resistant) | ≤0.5 | ≤2.0 | [5] |
| Streptococcus pneumoniae | - | - | [6] |
| Bacillus subtilis | - | - | [7] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that specific MIC50/MIC90 values were not provided in the cited literature, though the organism is known to be generally susceptible.
Gram-Negative Bacteria
Novobiocin is generally not effective against Gram-negative bacteria. However, it displays some activity against certain species, particularly Haemophilus influenzae and pathogenic Neisseria.[4]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | >128 | >128 | [8] |
| Pseudomonas aeruginosa | - | - | [9] |
| Haemophilus influenzae | - | - | [4] |
| Neisseria gonorrhoeae | - | - | [4] |
Note: The high MIC values for E. coli indicate resistance. For P. aeruginosa, while generally resistant, novobiocin can sensitize it to other antibiotics.[9] Specific MIC50/MIC90 values for H. influenzae and N. gonorrhoeae are not consistently reported but are known to be in the susceptible range.[4]
Experimental Protocols
The determination of novobiocin's antibacterial efficacy relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of novobiocin that inhibits the visible growth of a bacterium in a liquid medium.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of known concentration (e.g., 1280 µg/mL) in an appropriate solvent and sterilize by membrane filtration.
-
Bacterial Inoculum: From a pure, 18-24 hour culture on a non-selective agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Assay Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the novobiocin stock solution in CAMHB directly in the microtiter plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Controls: Include a positive growth control (broth and inoculum, no antibiotic) and a negative sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of novobiocin at which there is no visible growth (turbidity) as observed with the naked eye.
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of novobiocin over time.
1. Preparation of Materials:
-
Similar to the MIC assay, prepare a standardized bacterial inoculum and novobiocin solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the previously determined MIC).
-
Culture tubes or flasks.
-
Agar plates for colony counting.
2. Assay Procedure:
-
Inoculate flasks containing pre-warmed broth and the desired concentrations of novobiocin with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control without the antibiotic.
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
3. Interpretation of Results:
-
Plot the log10 CFU/mL against time for each novobiocin concentration.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log10 decrease indicates bacteriostatic activity.
Resistance Mechanisms
Bacterial resistance to novobiocin primarily arises from mutations in the gyrB gene, which encodes the B subunit of DNA gyrase.[10] These mutations can alter the binding site of the antibiotic, reducing its affinity for the target. Another described mechanism of resistance, particularly in Gram-negative bacteria, involves the upregulation of efflux pumps that actively transport novobiocin out of the cell.
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase with a primary spectrum of activity against Gram-positive bacteria. While its clinical use in humans has ceased, it remains a significant compound for microbiological research and as a diagnostic tool. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this antibiotic. Further investigation into the mechanisms of novobiocin and its potential for synergistic combinations with other antimicrobial agents may reveal new avenues for combating antibiotic resistance.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. Should novobiocin be clinically re-evaluated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific inhibition of outgrowth of Bacillus subtilis spores by novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A synthetic peptide sensitizes multi-drug resistant Pseudomonas aeruginosa to antibiotics for more than two hours and permeabilizes its envelope for twenty hours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Biosynthesis pathway of Novobiocin in Streptomyces
An In-depth Technical Guide to the Biosynthesis of Novobiocin in Streptomyces
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic produced by Streptomyces spheroides and Streptomyces niveus.[1][2] Novobiocin is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication, making its biosynthetic machinery a subject of significant interest for antibiotic development and synthetic biology.[1][3] The molecule's complex structure, comprising a prenylated 4-hydroxybenzoic acid moiety (Ring A), a 3-amino-4,7-dihydroxycoumarin core (Ring B), and a decorated L-noviose sugar (Ring C), is assembled by a suite of dedicated enzymes encoded within a single biosynthetic gene cluster (BGC).[1][4]
The Novobiocin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for novobiocin synthesis is located in a 25.6 kb contiguous region of the Streptomyces spheroides chromosome.[1][5] This BGC contains 23 open reading frames (ORFs), including genes for biosynthesis, regulation, and self-resistance.[1][5] The functions of the key genes, designated nov, have been elucidated through sequencing, gene inactivation, and heterologous expression studies.[1][6][7]
Table 1: Key Genes in the Novobiocin Biosynthetic Gene Cluster
| Gene | Proposed Function | Reference(s) |
| novF | Prephenate dehydrogenase (4-HPP synthesis) | [8] |
| novH | Peptide synthetase homology (Part of novobiocic acid synthetase complex) | [1] |
| novL | Novobiocic acid synthetase (Amide bond formation) | [9] |
| novI,J,K | Involved in aminocoumarin ring (Ring B) formation | [8] |
| novO | C8-methyltransferase (Ring B modification) | [4] |
| novT | dNDP-glucose 4,6-dehydratase (Noviose synthesis) | [1] |
| novU | C5-methyltransferase (Noviose modification) | [4] |
| novM | L-noviosyl transferase (Glycosylation) | [10] |
| novP | 4-OH-methyltransferase (Noviose modification) | [4] |
| novN | 3-OH-carbamoyltransferase (Final tailoring step) | [4] |
| novG | Pathway-specific transcriptional activator (Regulation) | [11] |
| novE | Putative regulatory protein | [8] |
| gyrBr | Novobiocin-resistant DNA gyrase B subunit (Self-resistance) | [1] |
The Novobiocin Biosynthetic Pathway
The assembly of novobiocin is a convergent process where the three primary moieties are synthesized separately from primary metabolites before being joined and tailored. Tyrosine serves as the precursor for the aromatic rings A and B, while glucose provides the backbone for the noviose sugar C.[1]
Synthesis of Ring A (3-dimethylallyl-4-hydroxybenzoic acid)
The formation of the prenylated benzoic acid moiety begins with the shikimate pathway. The enzyme NovF, a putative prephenate dehydrogenase, likely converts prephenate to 4-hydroxyphenylpyruvate (4-HPP).[8] A specific dimethylallyl transferase then catalyzes the prenylation of 4-HPP, attaching a dimethylallyl group derived from the non-mevalonate pathway.[1][12][13]
Synthesis of Ring B (3-amino-4,7-dihydroxycoumarin)
The coumarin core also originates from tyrosine. While the precise sequence is complex, heterologous expression of the genes novDEFGHIJK in Streptomyces lividans led to the formation of a dihydroxylated phenylacetic acid derivative, confirming their collective role in aminocoumarin ring assembly.[8] A key tailoring step is the methylation at the C8 position of the coumarin ring, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase NovO.[4]
Synthesis of Ring C (L-Noviose)
The unique, branched-chain deoxy sugar L-noviose is derived from glucose-1-phosphate. An essential early step is the conversion to dTDP-glucose, followed by a 4,6-dehydration reaction catalyzed by the enzyme NovT (a dNDP-glucose 4,6-dehydratase).[1] The sugar intermediate is further modified by the methyltransferase NovU, which adds a methyl group at the C5 position.[4]
Assembly and Final Tailoring
The three moieties are assembled in a stepwise manner:
-
Amide Bond Formation: The carboxyl group of Ring A and the amino group of Ring B are linked via an amide bond. This crucial ATP-dependent reaction is catalyzed by novobiocic acid synthetase (NovL), forming the intermediate novobiocic acid.[1][9]
-
Glycosylation: The activated noviose sugar (dTDP-L-noviose) is transferred to the 7-OH group of the coumarin moiety of novobiocic acid. This glycosidic bond formation is catalyzed by the L-noviosyl transferase, NovM.[10]
-
Final Tailoring: The final structure is achieved through two tailoring reactions on the noviose sugar. First, the SAM-dependent methyltransferase NovP methylates the 4-OH group.[4] Second, the carbamoyltransferase NovN attaches a carbamoyl group to the 3-OH group, completing the biosynthesis of novobiocin.[4]
References
- 1. Identification of the Novobiocin Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Streptomyces niveus NCIMB 11891, Producer of the Aminocoumarin Antibiotic Novobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Crystal Structure of the Novobiocin Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of the novobiocin biosynthetic gene cluster of Streptomyces spheroides NCIB 11891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biosynthetic gene clusters of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novobiocin biosynthesis: inactivation of the putative regulatory gene novE and heterologous expression of genes involved in aminocoumarin ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Potential Antiviral Applications of Novobiocin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin, an aminocoumarin antibiotic produced by Streptomyces niveus, has long been recognized for its antibacterial activity through the inhibition of bacterial DNA gyrase.[1][2][3] More recently, its potential as an antiviral agent has garnered significant interest. This technical guide provides an in-depth overview of the current understanding of Novobiocin sodium's antiviral applications, focusing on its mechanisms of action, available efficacy data, and the experimental methodologies used in key research.
Novobiocin's antiviral properties appear to stem from two primary mechanisms: the inhibition of viral DNA synthesis and replication, likely through targeting topoisomerase-like enzymes, and the inhibition of the host chaperone protein Hsp90, which is crucial for the lifecycle of several viruses.[1][4] This document summarizes the findings against various viruses, presents quantitative data in a structured format, and details relevant experimental protocols to support further research and development in this promising area.
Antiviral Activity and Mechanisms of Action
Novobiocin has demonstrated inhibitory effects against a range of DNA and RNA viruses. The following sections detail its activity against specific viral targets.
Herpes Simplex Virus Type 1 (HSV-1)
Novobiocin exhibits a notable inhibitory effect on the replication of HSV-1. Research indicates that the drug preferentially targets viral DNA synthesis over cellular DNA synthesis.[5][6][7]
Mechanism of Action: The proposed mechanism centers on the inhibition of a DNA gyrase-like or topoisomerase II activity that is essential for HSV-1 DNA replication.[5][6][7] Studies have shown that while cellular DNA synthesis is moderately affected, viral DNA synthesis is almost completely halted in the presence of Novobiocin.[5][8] This suggests a higher sensitivity of the viral replication machinery to the drug.
Quantitative Data Summary:
| Virus | Cell Line | Concentration of Novobiocin | Effect | Reference |
| HSV-1 | BHK | 5 x 10⁻⁴ M | Inhibition of viral DNA synthesis to ~1% of control. | [5] |
| HSV-1 | BHK | 5 x 10⁻⁴ M | Inhibition of uninfected cellular DNA synthesis to ~20% of control. | [5] |
| HSV-1 | BHK | 5 x 10⁻⁴ M | Residual cellular DNA synthesis in infected cells was ~90% of controls, indicating a strong preferential inhibition of viral DNA synthesis. | [5] |
| HSV-1 | C1300 | Not specified | Inhibition of viral replication in cells of neuronal origin. | [9] |
Signaling Pathway Diagram:
Caption: Inhibition of HSV-1 DNA Replication by Novobiocin.
Vaccinia Virus
Novobiocin has been shown to inhibit the replication of vaccinia virus, a member of the poxvirus family. The inhibitory action of Novobiocin on this virus is not at the level of DNA synthesis but rather at a later stage in the viral lifecycle.[10]
Mechanism of Action: The primary mechanism of Novobiocin against vaccinia virus is the blockade of virion assembly.[10] Specifically, it inhibits the proteolytic processing of major viral structural protein precursors, which is a critical step for morphogenesis.[10] Electron microscopy has revealed that this blockage occurs at an early stage of virus assembly.[10]
Experimental Workflow Diagram:
Caption: Experimental workflow for studying Novobiocin's effect on Vaccinia Virus.
Human Immunodeficiency Virus (HIV-1)
While direct studies on Novobiocin and HIV-1 are limited, research on the related aminocoumarin, coumermycin A1, provides significant insights into a potential mechanism of action. This research points to a dual-target inhibition strategy.
Mechanism of Action: The antiviral activity against HIV-1 is attributed to the inhibition of the host chaperone protein Heat shock protein 90 (Hsp90) and direct interaction with the viral capsid protein.[11]
-
Hsp90 Inhibition: Hsp90 is implicated in viral gene expression. By inhibiting Hsp90, aminocoumarins can impair this process.[11]
-
Capsid Protein Interaction: These compounds have also been shown to target the HIV-1 capsid protein, which leads to a block in viral integration into the host genome.[11]
Signaling Pathway Diagram:
Caption: Dual-target inhibition of HIV-1 by Novobiocin analogues.
Other Viruses
-
Human Cytomegalovirus (HCMV): Novobiocin at a concentration of 0.5 mM has been shown to inhibit the replication of HCMV in human embryo fibroblast cells. The drug appears to interfere with a very early stage of the viral replication cycle.[12]
-
Adenovirus: Novobiocin inhibits the initiation of adenovirus DNA synthesis but not the elongation phase. It also independently hinders the encapsidation of viral DNA.[13]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature, based on available information.
Viral DNA Synthesis Inhibition Assay (for HSV-1)
-
Cell Culture and Infection:
-
Baby Hamster Kidney (BHK) cells are cultured in appropriate media until confluent.
-
Cells are infected with HSV-1 at a specified multiplicity of infection (MOI).
-
Control plates of uninfected cells are also prepared.
-
-
Drug Treatment:
-
Immediately after infection, the culture medium is replaced with a medium containing the desired concentration of this compound (e.g., 5 x 10⁻⁴ M).
-
Control plates receive a medium without the drug.
-
-
Radiolabeling of DNA:
-
At various time points post-infection, a radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the culture medium.
-
Cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
-
DNA Extraction and Separation:
-
Cells are harvested and lysed.
-
Viral and cellular DNA are separated using cesium chloride (CsCl) gradient centrifugation. The different buoyant densities of viral and cellular DNA allow for their separation.
-
-
Quantification:
-
The amount of radioactivity in the viral and cellular DNA fractions is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in drug-treated samples to that in untreated controls.
-
Virus Assembly Inhibition Assay (for Vaccinia Virus)
-
Cell Culture and Synchronous Infection:
-
BSC40 cells are cultured to confluency.
-
A synchronous infection with vaccinia virus is established, often by adsorbing the virus at a low temperature (e.g., 4°C) and then shifting to a permissive temperature (e.g., 37°C) to initiate infection simultaneously in all cells.
-
-
Drug Treatment:
-
Novobiocin is added to the culture medium at the time of temperature shift or shortly after.
-
-
Analysis of Viral Protein Processing:
-
At late times post-infection, cells are harvested and lysed.
-
Cell lysates are subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins by size.
-
Western blotting is performed using antibodies specific for viral structural proteins to visualize the precursor and mature forms of these proteins. A lack of processed, mature forms in the presence of Novobiocin indicates an inhibition of proteolytic processing.
-
-
Electron Microscopy:
-
Infected cells (both treated and untreated) are fixed, sectioned, and stained for transmission electron microscopy.
-
The ultrastructure of the cells is examined for the presence of viral particles at different stages of morphogenesis. An accumulation of incomplete or aberrant viral forms in Novobiocin-treated cells provides visual evidence of an assembly block.
-
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a broad-spectrum antiviral agent. Its dual mechanisms of action, targeting both viral replication machinery and essential host factors, offer a potential advantage in overcoming viral resistance. The preferential inhibition of viral DNA synthesis in HSV-1 and the unique blockade of vaccinia virus assembly highlight its diverse modes of action.
Future research should focus on:
-
Determining the precise IC50 and EC50 values of Novobiocin against a wider range of viruses.
-
Elucidating the specific viral or host topoisomerases targeted by Novobiocin in different viral infections.
-
Exploring the structure-activity relationship of Novobiocin derivatives to enhance antiviral potency and reduce off-target effects.
-
Conducting in vivo studies to evaluate the therapeutic efficacy and safety of Novobiocin in animal models of viral diseases.
The development of Novobiocin or its analogues as antiviral therapeutics could provide valuable new options for the treatment of various viral infections.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure and Assembly of Adenoviruses [ouci.dntb.gov.ua]
- 3. Therapeutic and prophylactic drugs to treat orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Adenovirus cores can function as templates in in vitro DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novobiocin Inhibits Vaccinia Virus Replication by Blocking Virus Assembly [ouci.dntb.gov.ua]
- 9. Gyrase B Inhibitor Impairs HIV-1 Replication by Targeting Hsp90 and the Capsid Protein [ouci.dntb.gov.ua]
- 10. Effects of novobiocin on adenovirus DNA synthesis and encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Gyrase B inhibitor impairs HIV-1 replication by targeting Hsp90 and the capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Novobiocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus.[1] It exhibits activity primarily against Gram-positive bacteria by inhibiting bacterial DNA gyrase, a type II topoisomerase.[2][3] Specifically, Novobiocin targets the GyrB subunit of the enzyme, acting as a competitive inhibitor of the ATPase activity essential for DNA supercoiling.[2][4] This disruption of DNA replication ultimately leads to bacterial cell death. While its clinical use in humans has been limited due to factors such as toxicity and the development of resistance, Novobiocin remains a valuable tool in the research and clinical laboratory settings.[1] Its most common application is in the differentiation of coagulase-negative staphylococci, particularly in identifying Staphylococcus saprophyticus, which is intrinsically resistant.[1]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Novobiocin against various bacterial strains using standardized broth microdilution and agar dilution methods, as well as the Kirby-Bauer disk diffusion method for qualitative susceptibility assessment.
Mechanism of Action: Inhibition of DNA Gyrase
Novobiocin's primary mechanism of action is the inhibition of the bacterial DNA gyrase (topoisomerase II) enzyme.[3] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Novobiocin binds to the GyrB subunit of the DNA gyrase, which is responsible for ATP hydrolysis, the energy source for the enzyme's function.[2] By competitively inhibiting the ATPase activity of GyrB, Novobiocin prevents the supercoiling of DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.[2][4]
Quantitative Data Summary
The following tables summarize the expected MIC ranges for Novobiocin against standard quality control (QC) bacterial strains and provide examples of MIC values against other clinically relevant bacteria.
Table 1: Novobiocin MIC Quality Control Ranges
| Quality Control Strain | ATCC Number | Method | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Broth Microdilution | 0.06 - 0.5 |
| Enterococcus faecalis | 29212 | Broth Microdilution | 1 - 4 |
Note: These ranges are based on historical data and should be verified against the latest CLSI M100 document. Novobiocin is not routinely included in current CLSI tables for clinical breakpoints.
Table 2: Examples of Novobiocin MIC Values for Various Bacteria
| Bacterial Species | Strain Information | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 103 clinical isolates | 0.125 | 0.25 | [5] |
| Vancomycin-Resistant E. faecium | 60 clinical isolates | ≤ 0.5 | ≤ 2 | [6] |
| Staphylococcus saprophyticus | Clinical isolate | > 8 | > 8 | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]
1. Materials:
-
Novobiocin sodium salt
-
Appropriate solvent for Novobiocin (e.g., sterile deionized water or DMSO, depending on solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (including QC strains like S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of Novobiocin Stock Solution: a. Accurately weigh a sufficient amount of Novobiocin powder. b. Dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Preparation of Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Microtiter Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the Novobiocin working stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. d. The final volume in each well should be 100 µL. e. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results: a. The MIC is the lowest concentration of Novobiocin that completely inhibits visible growth of the organism as detected by the unaided eye. b. The growth control well should show distinct turbidity. c. The sterility control well should remain clear. d. The MIC for the QC strain must fall within the acceptable range.
Protocol 2: Agar Dilution MIC Determination
This protocol is also based on CLSI M07 guidelines.
1. Materials:
-
This compound salt
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains for testing (including QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating device (e.g., Steers replicator)
2. Preparation of Agar Plates with Novobiocin: a. Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to 45-50°C in a water bath. c. Prepare serial dilutions of Novobiocin in the appropriate solvent. d. Add a specific volume of each Novobiocin dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x antibiotic solution to 9 mL of agar). e. Mix well by inverting the tube or bottle, avoiding air bubbles. f. Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify. g. Prepare a control plate containing no antibiotic.
3. Preparation of Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. This suspension can be used directly or further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
4. Inoculation and Incubation: a. Using an inoculum replicating device, apply a standardized volume of each bacterial suspension to the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest Novobiocin concentration. b. Allow the inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results: a. The MIC is the lowest concentration of Novobiocin that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded. b. The control plate should show confluent growth. c. The MIC for the QC strain must be within the acceptable range.
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Testing
This qualitative method is commonly used for differentiating staphylococci.[1]
1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Novobiocin disks (5 µg)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
2. Procedure: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. b. Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes. e. Aseptically place a 5 µg Novobiocin disk onto the center of the inoculated agar surface. f. Gently press the disk to ensure complete contact with the agar. g. Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
3. Interpretation of Results: a. Measure the diameter of the zone of inhibition in millimeters. b. For coagulase-negative staphylococci, interpret the results as follows (according to CLSI guidelines for identifying S. saprophyticus):
- ≤ 16 mm: Resistant (presumptive S. saprophyticus)[1]
- > 16 mm: Susceptible[1] c. For S. aureus ATCC 25923, the expected zone of inhibition is ≥ 22 mm.[1]
References
- 1. microbenotes.com [microbenotes.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. vumicro.com [vumicro.com]
- 4. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols for Plasmid Curing in E. coli Using Novobiocin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing novobiocin sodium for the elimination of plasmids from Escherichia coli. This process, known as plasmid curing, is a critical step in various research and development applications, including the verification of plasmid-encoded phenotypes, the development of plasmid-free probiotic strains, and the study of bacterial genetics.
Introduction
Novobiocin is an aminocoumarin antibiotic that acts as a potent inhibitor of bacterial DNA gyrase (GyrB subunit) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, transcription, and repair. By interfering with their function, novobiocin can selectively inhibit plasmid replication at sub-inhibitory concentrations, leading to the loss of plasmids from the bacterial population during cell division. This method offers an effective alternative to other curing agents like intercalating dyes.
Mechanism of Action
Novobiocin's primary mode of action in plasmid curing is the inhibition of the ATPase activity of the DNA gyrase B subunit.[1] DNA gyrase is responsible for introducing negative supercoils into DNA, a process crucial for the initiation of replication. Plasmids, particularly those with their own replication initiation systems, are often highly dependent on DNA gyrase activity. By inhibiting this enzyme, novobiocin effectively halts plasmid replication, while chromosomal replication may be less affected at carefully selected concentrations. This differential effect allows the bacterial cells to continue to divide, diluting out the non-replicating plasmids.
Caption: Novobiocin inhibits DNA gyrase, halting plasmid replication and leading to plasmid-free cells.
Data Presentation: Efficacy of Novobiocin in Plasmid Curing
The effectiveness of novobiocin for plasmid curing can vary depending on the E. coli strain, the specific plasmid, and the treatment conditions. The following table summarizes quantitative data from various studies.
| Organism | Plasmid | Novobiocin Concentration (µg/mL) | Treatment Duration (hours) | Curing Efficiency (%) | Reference |
| Escherichia coli | pMG110 | 2- to 8-fold below MIC | Not Specified | >99 | [3][4] |
| Escherichia coli | F'lac | Not Specified | Not Specified | 0 - 3 | [5] |
| Escherichia coli | Mini-F plasmids (pML31, pMF21, pMF45) | Not Specified | Not Specified | 10 - >97 | [5] |
| Lactobacillus gasseri | Not Specified | 10 | 24 | 14 | [6][7] |
| Lactiplantibacillus plantarum | Multiple Plasmids | 10 | 72 (retreatment) | 1 - 8 | [6][7] |
| Streptomyces longsporesflavns | Chloramphenicol resistance plasmid | 2.4 | Not Specified | 4.6 | [8] |
Note: The minimal inhibitory concentration (MIC) of novobiocin for E. coli can be influenced by media composition, particularly the concentration of Mg²⁺ ions.[9][10] It is recommended to determine the MIC for your specific strain and conditions prior to initiating curing experiments.
Experimental Protocols
Determination of Minimal Inhibitory Concentration (MIC) of Novobiocin
Objective: To determine the lowest concentration of novobiocin that inhibits the visible growth of the E. coli strain harboring the plasmid of interest.
Materials:
-
E. coli strain containing the plasmid
-
Luria-Bertani (LB) broth
-
This compound salt stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile 96-well microtiter plate
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Prepare a fresh overnight culture of the E. coli strain in LB broth.
-
In a 96-well plate, prepare a serial two-fold dilution of novobiocin in LB broth. The concentration range should typically span from 0.1 µg/mL to 100 µg/mL. Include a well with no novobiocin as a positive control for growth.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh LB broth.
-
Inoculate each well of the 96-well plate with the diluted bacterial culture.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of novobiocin that prevents visible turbidity. Alternatively, measure the OD600 of each well.
Protocol for Plasmid Curing with Novobiocin
Objective: To eliminate a plasmid from an E. coli strain using a sub-inhibitory concentration of novobiocin.
Materials:
-
E. coli strain to be cured
-
LB broth
-
This compound salt stock solution
-
Incubator (37°C) with shaking
-
LB agar plates
-
LB agar plates with the appropriate antibiotic for plasmid selection (for verification)
-
Sterile culture tubes and micropipette tips
Procedure:
-
Inoculate a single colony of the plasmid-harboring E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Determine the MIC of novobiocin for the strain as described in the protocol above.
-
Prepare a fresh tube of LB broth containing novobiocin at a sub-inhibitory concentration (typically 1/4 to 1/2 of the MIC).
-
Inoculate the novobiocin-containing broth with the overnight culture at a 1:1000 dilution.
-
Incubate at 37°C with shaking for 24 hours.
-
Perform a serial dilution of the culture and plate onto LB agar plates to obtain single colonies. Incubate overnight at 37°C.
-
To screen for cured colonies, replica-plate at least 100 colonies onto two types of plates: LB agar and LB agar containing the antibiotic corresponding to the plasmid's resistance marker.
-
Colonies that grow on the plain LB agar but fail to grow on the antibiotic-containing agar are potential cured isolates.
Caption: A stepwise workflow for plasmid curing in E. coli using novobiocin.
Verification of Plasmid Loss
Objective: To confirm the absence of the plasmid in the potential cured colonies.
Methods:
-
Phenotypic Analysis: As performed in the screening step, the loss of the antibiotic resistance phenotype is a strong indicator of plasmid loss.
-
Plasmid DNA Extraction and Gel Electrophoresis: Perform a miniprep to extract plasmid DNA from the potential cured colonies and the original plasmid-harboring strain. Run the extracted DNA on an agarose gel. The absence of a plasmid band in the cured strain, which is present in the original strain, confirms curing.
-
PCR Amplification: Design primers specific to a gene on the plasmid. Perform PCR on genomic DNA isolated from the potential cured colonies. The absence of a PCR product indicates the loss of the plasmid.
Factors Influencing Curing Efficiency
-
Novobiocin Concentration: The concentration must be carefully optimized. Too high a concentration will inhibit bacterial growth, while too low a concentration will be ineffective at inhibiting plasmid replication.
-
Plasmid Copy Number and Stability: Low-copy-number plasmids are generally easier to cure than high-copy-number plasmids.
-
Host Strain: The genetic background of the E. coli strain can affect its susceptibility to novobiocin and the efficiency of plasmid curing.
-
Culture Conditions: The composition of the growth medium, particularly the concentration of Mg²⁺ ions, can antagonize novobiocin activity.[9][10] Using a defined minimal medium may enhance curing efficiency in some cases.
Troubleshooting
-
Low Curing Efficiency:
-
Optimize the novobiocin concentration. Try a range of sub-inhibitory concentrations.
-
Increase the duration of exposure to novobiocin or perform multiple rounds of curing.
-
Consider using a different curing agent if novobiocin proves ineffective for a particular plasmid.
-
-
No Growth in Novobiocin-Containing Medium:
-
The novobiocin concentration is too high. Reduce the concentration.
-
Ensure the MIC was determined accurately for the specific strain and media conditions.
-
Conclusion
This compound is a valuable tool for the efficient curing of plasmids from E. coli. By following the detailed protocols for MIC determination, plasmid curing, and verification, researchers can reliably generate plasmid-free strains for a wide range of molecular biology and drug development applications. Careful optimization of the experimental conditions is key to achieving high curing efficiencies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of plasmid pMG110 from Escherichia coli by novobiocin and other inhibitors of DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of plasmid pMG110 from Escherichia coli by novobiocin and other inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novobiocin-induced elimination of F'lac and mini-F plasmids from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Plasmid Curing Efficiency across Five Lactic Acid Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. academicjournals.org [academicjournals.org]
- 9. Effect of novobiocin and its combination with tetracycline, chloramphenicol, erythromycin, and lincomycin on the microbial generation of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application of Novobiocin in Selective Agar for Agrobacterium
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a Gram-negative soil bacterium, is a natural genetic engineer renowned for its ability to transfer a segment of its DNA, the T-DNA, into the plant genome. This capability has been harnessed by scientists for the development of transgenic plants. In the process of isolating and working with Agrobacterium, particularly from environmental samples or after genetic modification, it is crucial to employ selective media to inhibit the growth of contaminating microorganisms. Novobiocin, an aminocoumarin antibiotic, can be a valuable tool in this context. This document provides detailed application notes and protocols for the use of novobiocin in selective agar for the cultivation of Agrobacterium.
Mechanism of Action of Novobiocin
Novobiocin primarily targets the bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair. By competitively inhibiting the ATPase activity of GyrB, novobiocin prevents the negative supercoiling of DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death. This targeted action makes it an effective selective agent against susceptible bacteria.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of Novobiocin for Various Bacteria
| Bacterium | Gram Status | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 128 | [1] |
| Acinetobacter baumannii | Gram-negative | 10 | [1] |
| Staphylococcus aureus | Gram-positive | 1 | [1] |
| Staphylococcus saprophyticus | Gram-positive | >8 | [2] |
Table 2: Working Concentrations of Other Antibiotics Commonly Used for Agrobacterium Selection
| Antibiotic | Working Concentration (µg/mL) |
| Kanamycin | 50-100 |
| Rifampicin | 50-100 |
| Gentamicin | 20-50 |
| Spectinomycin | 50-100 |
| Carbenicillin | 50-100 |
Experimental Protocols
As a definitive protocol for using novobiocin in selective agar for Agrobacterium is not established, the following protocol outlines a method to determine the optimal selective concentration.
Protocol 1: Determination of Optimal Novobiocin Concentration for Selective Isolation of Agrobacterium
Objective: To determine the highest concentration of novobiocin that inhibits the growth of common soil contaminants while permitting the growth of Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105)
-
Soil sample (as a source of contaminating bacteria)
-
Yeast Extract Beef (YEB) agar medium
-
Novobiocin sodium salt (stock solution of 10 mg/mL in sterile water, filter-sterilized)
-
Sterile petri dishes
-
Sterile spreaders
-
Incubator at 28°C
-
Spectrophotometer
Methodology:
-
Prepare YEB Agar with Varying Novobiocin Concentrations:
-
Prepare YEB agar medium according to the standard recipe (see Protocol 2).
-
Autoclave the medium and cool to 50-55°C.
-
Create a series of YEB agar batches with final novobiocin concentrations ranging from 10 µg/mL to 100 µg/mL (e.g., 10, 20, 30, 40, 50, 75, 100 µg/mL). Also, prepare a control batch with no novobiocin.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inocula:
-
Agrobacterium: Culture your Agrobacterium tumefaciens strain in YEB broth overnight at 28°C. Adjust the culture to an OD600 of 0.5. Prepare serial dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.
-
Soil Bacteria: Prepare a soil suspension by mixing 1 gram of soil with 10 mL of sterile water. Allow the large particles to settle. The supernatant will contain a mixed population of soil bacteria. Prepare serial dilutions (10⁻¹, 10⁻², 10⁻³) of the supernatant.
-
-
Plate the Bacteria:
-
Pipette 100 µL of each dilution of Agrobacterium onto the surface of each novobiocin-containing plate and the control plate.
-
Pipette 100 µL of each dilution of the soil bacterial suspension onto a separate set of novobiocin-containing plates and a control plate.
-
Spread the inocula evenly using sterile spreaders.
-
-
Incubation and Observation:
-
Incubate all plates at 28°C for 48-72 hours.
-
Observe the plates daily and record the growth of Agrobacterium and soil bacteria at each novobiocin concentration. Note the concentration at which the growth of soil bacteria is significantly inhibited, while the growth of Agrobacterium is still robust.
-
-
Determination of Optimal Concentration:
-
The optimal selective concentration of novobiocin will be the highest concentration that effectively suppresses the growth of contaminating microorganisms without significantly affecting the colony formation of Agrobacterium tumefaciens.
-
Protocol 2: Preparation of YEB Agar with Novobiocin
Objective: To prepare Yeast Extract Beef (YEB) agar supplemented with a selective concentration of novobiocin.
Materials:
-
Yeast extract: 1 g/L
-
Beef extract: 5 g/L
-
Peptone: 5 g/L
-
Sucrose: 5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Agar: 15 g/L
-
This compound salt stock solution (10 mg/mL)
-
Distilled water
-
Autoclave
-
Sterile petri dishes
Methodology:
-
Prepare the Medium:
-
Dissolve all components except agar and novobiocin in 900 mL of distilled water.
-
Adjust the pH to 7.2.
-
Add the agar and bring the final volume to 1 liter with distilled water.
-
-
Sterilization:
-
Autoclave the medium at 121°C for 15-20 minutes.
-
-
Addition of Novobiocin:
-
Cool the autoclaved medium to 50-55°C in a water bath.
-
Aseptically add the required volume of the filter-sterilized novobiocin stock solution to achieve the desired final concentration (as determined in Protocol 1). For example, to achieve a final concentration of 50 µg/mL in 1 liter of medium, add 5 mL of a 10 mg/mL stock solution.
-
Swirl the flask gently to ensure even distribution of the antibiotic.
-
-
Pouring Plates:
-
Pour the YEB-novobiocin agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark until use.
-
Visualizations
Caption: Mechanism of Novobiocin action on bacterial DNA gyrase.
References
- 1. Novobiocin Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Novobiocin Sodium for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Novobiocin is an aminocoumarin antibiotic known for its activity against Gram-positive bacteria by inhibiting the bacterial DNA gyrase subunit B (GyrB).[1] Beyond its antibiotic properties, novobiocin has garnered significant interest in cancer research and cell biology as a C-terminal inhibitor of Heat shock protein 90 (Hsp90).[2][3] Hsp90 is a crucial molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are key oncogenic drivers involved in cell proliferation, survival, and signaling.[4] By binding to the C-terminal ATP-binding site of Hsp90, novobiocin disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[3][4] This unique mechanism makes novobiocin a valuable tool for investigating Hsp90-dependent signaling pathways in various in vitro cell culture models.
These application notes provide a summary of effective novobiocin concentrations and detailed protocols for key assays to study its effects on cell viability, apoptosis, and the Hsp90 signaling axis.
Mechanism of Action: Hsp90 Inhibition
Novobiocin interferes with the Hsp90 chaperone machinery by binding to a secondary, C-terminal nucleotide-binding pocket.[5] This binding induces a conformational change in Hsp90, disrupting its interaction with co-chaperones and client proteins. This ultimately leads to the destabilization and degradation of key signaling proteins, such as AKT and STAT3, thereby inhibiting downstream pro-survival pathways like NF-κB and blocking oncogenic signaling.
Data Presentation: Novobiocin Sodium Concentrations
The effective concentration of novobiocin can vary significantly depending on the cell type, assay duration, and biological endpoint. The following table summarizes concentrations reported in the literature for various applications.
| Cell Type / Organism | Application / Assay | Concentration Range | Observed Effect |
| Human Cancer Cell Lines | |||
| MCF-7, SKBr-3 (Breast) | Anti-proliferation / Hsp90 Inhibition | ~700 µM (IC₅₀) | Inhibition of proliferation and degradation of Hsp90 client proteins.[4][5] |
| A549 (Lung) | Anti-proliferation | 0.15 µM - 0.75 µM (Analog IC₅₀) | For novobiocin analogs, inhibition of MAPK pathway proteins (p-MEK, p-ERK).[5] |
| C666-1 (Nasopharyngeal) | Hsp90 Inhibition | (Not specified for Novobiocin) | Hsp90 inhibitors downregulate client proteins including p-STAT3 and AKT.[6] |
| Bacteria | |||
| Staphylococcus aureus (MRSA) | Antimicrobial Susceptibility (MIC) | 0.25 µg/mL (~0.4 µM) | Inhibition of bacterial growth.[2][7][8] |
| Staphylococcus saprophyticus | Antimicrobial Susceptibility (MIC) | 2 µg/mL (~3.15 µM) | Inhibition of bacterial growth.[2][7] |
| Plant Tissue Culture | |||
| Date Palm (Phoenix dactylifera) | Contamination Control | 20 mg/L (~31.5 µM) | Effective against endophytic Bacillus contamination.[2][9] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the novobiocin stock solution are critical for reproducible results. This compound is freely soluble in aqueous solutions like water or cell culture media.[2][7]
-
Reagents and Materials:
-
This compound Salt (Powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
To prepare a 100 mM stock solution in water : Dissolve 63.46 mg of this compound (MW: 634.61 g/mol ) in 1 mL of sterile, nuclease-free water.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at 2-8°C for short-term use (weeks) or at -20°C for long-term storage (months).[7][10] Protect from light.[7]
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of novobiocin on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of novobiocin in culture medium. A starting range could be 10 µM to 1 mM. Remove the old medium from the wells and add 100 µL of the novobiocin-containing medium. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with the desired concentrations of novobiocin for a specified time (e.g., 24 hours).
-
Harvest Cells: Collect both floating and adherent cells. Transfer the culture medium (containing floating cells) to a centrifuge tube. Wash the adherent cells with PBS, trypsinize them, and add them to the same tube.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to detect the degradation of Hsp90 client proteins (e.g., AKT, p-STAT3, C-Raf) following novobiocin treatment, confirming its mechanism of action.
-
Procedure:
-
Sample Preparation: After treating cells with novobiocin for the desired time, wash them with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, C-Raf, CDK4, p-STAT3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[6][11]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the band intensity of client proteins relative to the loading control indicates degradation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. toku-e.com [toku-e.com]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry to Probe Hsp90: Synthesis and Evaluation of a Series of Triazole Containing Novobiocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, Granulized - Amerigo Scientific [amerigoscientific.com]
- 10. usbio.net [usbio.net]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for Novobiocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Novobiocin using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of Novobiocin in various matrices, including bulk pharmaceutical ingredients, finished products, and biological samples.
Introduction
Novobiocin is a coumarin-containing antibiotic known for its activity against Gram-positive bacteria.[1] Accurate and reliable analytical methods are crucial for its quantification in research, quality control, and clinical settings. Reversed-phase HPLC with UV detection is a widely used technique for this purpose, offering high specificity and sensitivity.[2][3] This document outlines several validated HPLC methods, providing a comparative summary of their key parameters and detailed experimental protocols.
Comparative Summary of HPLC Methods
The following table summarizes the key chromatographic conditions and validation parameters for different HPLC methods used for Novobiocin analysis. This allows for an easy comparison to select the most suitable method for a specific application.
| Parameter | Method 1: General Purpose | Method 2: Biological Matrix (Plasma/Serum) | Method 3: Animal Tissues |
| Column | Newcrom R1 or C18, 5 µm | C8 or ODS, 5 µm[2][3] | C18 (4.6 mm x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[5] | Acetonitrile and 0.01 M Phosphoric Acid (80:20, v/v)[3] | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile (40:60, v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min | 1.0 mL/min[4] |
| Detection Wavelength | 340 nm[3] | 254 nm or 340 nm[2][3] | 340 nm[4] |
| Injection Volume | 10 - 20 µL | 20 µL | 20 µL |
| Internal Standard | Prednisone or Mitomycin C[2][3] | Prednisone or Mitomycin C[2][3] | Not specified |
| Linearity Range | N/A | 1 - 1000 µg/mL[3] | N/A |
| Limit of Quantification (LOQ) | N/A | 1 µg/mL[3] | 0.02 mg/kg[4] |
| Recovery | N/A | Nearly complete from plasma[2] | 83.9 - 95.7%[4] |
Experimental Protocols
Method 1: General Purpose Analysis of Novobiocin
This method is suitable for the analysis of Novobiocin in bulk drug substances and pharmaceutical formulations.
1. Materials and Reagents:
-
Novobiocin Reference Standard (USP grade)[6]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
2. Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A typical starting ratio is 50:50 (v/v) acetonitrile:water with 0.1% phosphoric acid, which can be optimized based on the column and system. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 340 nm
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Novobiocin Reference Standard in methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Novobiocin sample in methanol to obtain a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration within the calibration range.
-
Formulations: Extract a known amount of the formulation with methanol. The extraction procedure may need to be optimized depending on the excipients. Dilute the extract with the mobile phase to a final concentration within the calibration range.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the Novobiocin peak should be not more than 2.0.
-
The theoretical plates for the Novobiocin peak should be not less than 2000.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Novobiocin in the sample using the calibration curve.
Method 2: Analysis of Novobiocin in Biological Matrices (Plasma/Serum)
This method is suitable for pharmacokinetic and clinical studies.
1. Materials and Reagents:
-
Novobiocin Reference Standard
-
Internal Standard (Prednisone or Mitomycin C)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid or Formic Acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.01 M phosphoric acid (e.g., 80:20, v/v).[3] Alternatively, a gradient elution of acidic water (pH 3.0) and methanol can be used.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Novobiocin and the internal standard in methanol. Prepare working standards by spiking blank plasma/serum with known concentrations of Novobiocin and a fixed concentration of the internal standard.
-
Sample Preparation (Protein Precipitation):
4. Validation Parameters:
-
Linearity: The method should be linear over the range of 1-1000 µg/mL.[3]
-
Lower Limit of Quantification (LLOQ): The LLOQ is typically around 1 µg/mL.[3]
-
Recovery: The recovery of Novobiocin from plasma should be nearly complete.[2]
Visualizations
Experimental Workflow for Novobiocin HPLC Analysis
Caption: General workflow for the HPLC analysis of Novobiocin.
Logical Relationship of HPLC Method Validation Parameters
Caption: Interrelationship of key validation parameters for an HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of plasma novobiocin levels by a reversed-phase high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive high-performance liquid chromatographic assay for novobiocin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Novobiocin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
Application Notes and Protocols: Synergistic Effects of Novobiocin Sodium and Rifampicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical basis and practical protocols for investigating the synergistic antimicrobial effects of novobiocin sodium and rifampicin. This combination holds potential for combating drug-resistant bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction to Synergistic Antimicrobial Combinations
The use of antibiotic combinations is a critical strategy to overcome the challenge of antibiotic resistance. Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to enhanced bacterial killing, reduced likelihood of resistance development, and the potential for lower, less toxic doses of individual agents.
Novobiocin and rifampicin present a compelling case for synergistic investigation due to their distinct mechanisms of action targeting fundamental bacterial processes.
Mechanisms of Action
A clear understanding of the individual mechanisms of novobiocin and rifampicin is fundamental to postulating their synergistic potential.
| Antimicrobial Agent | Target | Mechanism of Action |
| This compound | DNA Gyrase (GyrB subunit) | An aminocoumarin antibiotic that competitively inhibits the ATPase activity of the bacterial DNA gyrase GyrB subunit.[1][2][3] This enzyme is essential for DNA replication, repair, and transcription by introducing negative supercoils into the DNA.[3] |
| Rifampicin | DNA-dependent RNA polymerase (β-subunit) | A rifamycin antibiotic that specifically inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit.[4][5][6][7] This action blocks the initiation of transcription, thereby preventing RNA synthesis.[6][7] |
Proposed Synergistic Mechanism of Action
The combination of novobiocin and rifampicin is hypothesized to create a multi-pronged attack on bacterial nucleic acid synthesis. By inhibiting both DNA replication (via novobiocin) and transcription (via rifampicin), the combination can induce a rapid cessation of essential cellular processes, leading to bactericidal effects that may not be achievable with either agent alone at similar concentrations. Furthermore, the dual-target approach may reduce the frequency of spontaneous resistance emergence.[8][9]
Below is a diagram illustrating the proposed signaling pathway for this synergistic interaction.
Caption: Proposed synergistic mechanism of Novobiocin and Rifampicin.
Quantitative Data on Synergy
The synergistic, additive, indifferent, or antagonistic effect of a drug combination is quantified using the Fractional Inhibitory Concentration (FIC) index.[10][11] The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.
FIC Index Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following table presents hypothetical data from a checkerboard assay for novobiocin and rifampicin against a clinical isolate of MRSA.
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (FICI) | Interpretation |
| Novobiocin | 2 | 0.5 | 0.25 | 0.375 | Synergy |
| Rifampicin | 0.25 | 0.03125 | 0.125 |
Note: This data is for illustrative purposes and actual results may vary depending on the bacterial strain and experimental conditions.
Experimental Protocols
This protocol outlines the microdilution checkerboard method to determine the synergistic interaction between novobiocin and rifampicin.[12][13]
Experimental Workflow Diagram:
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
This compound powder
-
Rifampicin powder
-
Appropriate solvent for each antibiotic (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., MRSA ATCC 43300)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of novobiocin and rifampicin at a concentration of 1 mg/mL in their respective solvents.
-
Further dilute the stock solutions in CAMHB to a working concentration that is 4 times the expected MIC of the test organism.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of rifampicin. Start by adding 50 µL of the working rifampicin solution to the first column and serially dilute across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of novobiocin. Start by adding 50 µL of the working novobiocin solution to row A and serially dilute down the plate.
-
The resulting plate will have a gradient of novobiocin concentrations in one direction and rifampicin concentrations in the other.
-
Include control wells:
-
Row H: Serial dilutions of novobiocin alone.
-
Column 11: Serial dilutions of rifampicin alone.
-
Column 12, Row H: Growth control (no antibiotic).
-
Uninoculated wells with media and antibiotics for sterility control.
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except sterility controls) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC for each drug in every well that shows no growth:
-
FIC of Novobiocin = (MIC of Novobiocin in combination) / (MIC of Novobiocin alone)
-
FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)
-
-
Calculate the FIC index (FICI) for each combination:
-
FICI = FIC of Novobiocin + FIC of Rifampicin
-
-
The lowest FICI value determines the nature of the interaction.
-
This assay provides dynamic information about the rate of bacterial killing by the antibiotic combination over time.
Procedure:
-
Prepare bacterial cultures in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Set up several flasks containing:
-
Growth control (no antibiotic)
-
Novobiocin alone at a relevant concentration (e.g., MIC)
-
Rifampicin alone at a relevant concentration (e.g., MIC)
-
The combination of novobiocin and rifampicin at synergistic concentrations determined from the checkerboard assay.
-
-
Incubate all flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Conclusion
The combination of this compound and rifampicin represents a promising area of investigation for the development of new therapeutic strategies against multidrug-resistant bacteria. The provided protocols offer a standardized approach to rigorously evaluate the in vitro synergistic potential of this combination. The dual targeting of DNA gyrase and RNA polymerase holds the potential to enhance bactericidal activity and suppress the emergence of resistance. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novobiocin - Wikipedia [en.wikipedia.org]
- 3. vumicro.com [vumicro.com]
- 4. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Randomized double-blinded trial of rifampin with either novobiocin or trimethoprim-sulfamethoxazole against methicillin-resistant Staphylococcus aureus colonization: prevention of antimicrobial resistance and effect of host factors on outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novobiocin and rifampicin in combination against methicillin-resistant Staphylococcus aureus: an in-vitro comparison with vancomycin plus rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Encapsulating Novobiocin Sodium in Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for encapsulating Novobiocin sodium in nanoparticles. This document offers detailed experimental protocols for common encapsulation and characterization methods, along with templates for data presentation.
Disclaimer: The following protocols are generalized methodologies and may require optimization for the specific properties of this compound. The quantitative data presented in the tables are illustrative examples and should not be considered as experimentally verified results for this compound-loaded nanoparticles.
Introduction to this compound and Nanoencapsulation
Novobiocin is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2][3] Its sodium salt is the form typically used in pharmaceutical formulations. Nanoencapsulation of this compound can offer several potential advantages, including improved solubility, sustained release, enhanced stability, and targeted delivery, thereby potentially increasing its therapeutic efficacy and reducing side effects.
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely used for drug delivery due to their biocompatibility and biodegradability.[4][5] The choice of encapsulation technique often depends on the physicochemical properties of the drug. As this compound has both hydrophobic and hydrophilic characteristics, various methods can be explored.
Encapsulation Techniques
Two common and versatile techniques for encapsulating drugs like this compound are nanoprecipitation (for more hydrophobic compounds) and double emulsion solvent evaporation (for more hydrophilic compounds).
Nanoprecipitation (Solvent Displacement)
This technique is suitable for drugs that are soluble in a water-miscible organic solvent but insoluble in water.[6][7][8]
Principle: A polymer and the drug are dissolved in a water-miscible organic solvent. This organic phase is then added to an aqueous solution (the non-solvent) containing a stabilizer under stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, entrapping the drug into nanoparticles.[8]
Experimental Workflow: Nanoprecipitation
Caption: Workflow for Nanoprecipitation.
Double Emulsion Solvent Evaporation (w/o/w)
This method is ideal for encapsulating water-soluble drugs like this compound.[4][9][10]
Principle: An aqueous solution of the drug is emulsified in an organic solution of the polymer to form a primary water-in-oil (w/o) emulsion. This primary emulsion is then dispersed in a larger volume of an aqueous solution containing a stabilizer to form a double water-in-oil-in-water (w/o/w) emulsion. The organic solvent is then evaporated, leading to the formation of solid nanoparticles with the drug encapsulated in the internal aqueous phase.[4][10]
Experimental Workflow: Double Emulsion
Caption: Workflow for Double Emulsion.
Experimental Protocols
Protocol 1: Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, MW 24,000-38,000 g/mol )
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) (or other suitable stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 100 mg of PVA in 20 mL of deionized water to create a 0.5% (w/v) solution.
-
Nanoparticle Formation: Place the aqueous phase in a beaker on a magnetic stirrer at a constant speed (e.g., 600 rpm). Add the organic phase dropwise to the aqueous phase.
-
Solvent Evaporation: Leave the resulting suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice more to remove any unencapsulated drug and excess stabilizer.
-
Collection: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for immediate characterization or freeze-dry for long-term storage.
Protocol 2: Double Emulsion Solvent Evaporation
Materials:
-
This compound
-
PLGA
-
Dichloromethane (DCM) (or other suitable water-immiscible organic solvent)
-
PVA
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Internal Aqueous Phase: Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Organic Phase: Dissolve 100 mg of PLGA in 4 mL of DCM.
-
Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and immediately homogenize at high speed (e.g., 12,000 rpm) for 2 minutes, or sonicate, to form a stable primary emulsion.
-
Double Emulsion (w/o/w): Add the primary emulsion to 20 mL of a 1% (w/v) PVA solution and homogenize again at a lower speed (e.g., 8,000 rpm) for 3 minutes.
-
Solvent Evaporation: Transfer the resulting double emulsion to a beaker and stir on a magnetic stirrer for at least 4 hours at room temperature to evaporate the DCM.
-
Purification and Collection: Follow steps 5-7 from the Nanoprecipitation protocol.
Characterization of this compound-Loaded Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of nanoparticles.
Protocol:
-
Resuspend the purified nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).[11][12][13][14]
-
Measure the particle size (Z-average), PDI, and zeta potential.[11][12]
Encapsulation Efficiency (EE) and Drug Loading (DL)
These measurements determine the amount of drug successfully encapsulated within the nanoparticles.
Protocol:
-
After centrifugation of the nanoparticle suspension, carefully collect the supernatant.
-
Lyophilize the nanoparticle pellet and weigh it.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate EE and DL using the following formulas:[11]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles (Illustrative Example)
| Formulation Code | Encapsulation Method | Polymer:Drug Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
| NVB-NP-01 | Nanoprecipitation | 5:1 | 180.5 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 65.7 ± 4.1 | 10.9 ± 0.7 |
| NVB-NP-02 | Nanoprecipitation | 10:1 | 210.2 ± 6.8 | 0.18 ± 0.03 | -28.1 ± 2.1 | 75.2 ± 3.5 | 7.5 ± 0.4 |
| NVB-DE-01 | Double Emulsion | 10:1 | 250.7 ± 8.1 | 0.22 ± 0.04 | -18.5 ± 1.5 | 85.4 ± 4.8 | 8.5 ± 0.5 |
| NVB-DE-02 | Double Emulsion | 15:1 | 280.4 ± 9.5 | 0.25 ± 0.05 | -15.2 ± 1.3 | 90.1 ± 3.9 | 6.0 ± 0.3 |
Data are presented as mean ± standard deviation (n=3).
In Vitro Drug Release Study
This study evaluates the release profile of this compound from the nanoparticles over time. The dialysis bag method is a common technique.[15][16][17][18]
Protocol:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of released this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Table 2: In Vitro Cumulative Release of this compound (Illustrative Example)
| Time (hours) | NVB-NP-02 (% Release) | NVB-DE-01 (% Release) |
| 1 | 15.2 ± 1.8 | 10.5 ± 1.2 |
| 2 | 25.8 ± 2.5 | 18.2 ± 1.9 |
| 4 | 40.1 ± 3.1 | 30.7 ± 2.8 |
| 8 | 58.6 ± 4.0 | 45.9 ± 3.5 |
| 12 | 70.3 ± 3.8 | 58.1 ± 4.1 |
| 24 | 85.7 ± 4.5 | 75.3 ± 4.9 |
| 48 | 92.4 ± 3.9 | 88.6 ± 5.2 |
Data are presented as mean ± standard deviation (n=3).
Mechanism of Action of Novobiocin
Novobiocin acts by inhibiting bacterial DNA gyrase, a type II topoisomerase.[1][2][3] Specifically, it binds to the GyrB subunit, which is responsible for ATP hydrolysis, thereby preventing the enzyme from introducing negative supercoils into the DNA.[1][2] This disruption of DNA topology ultimately halts DNA replication and transcription, leading to bacterial cell death.
Signaling Pathway: Novobiocin's Inhibition of DNA Gyrase
Caption: Novobiocin's Mechanism of Action.
References
- 1. vumicro.com [vumicro.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pnas.org [pnas.org]
- 4. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. kinampark.com [kinampark.com]
- 10. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle Characterization [bio-protocol.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. spds.in [spds.in]
Novobiocin Sodium and Salmonella Control in Poultry: A Critical Review and Experimental Protocols
Abstract
This document provides a comprehensive overview of the use of novobiocin sodium in the context of Salmonella control in poultry. Based on a thorough review of the available scientific literature, the application of novobiocin in poultry feed is not recommended for the control of Salmonella. In fact, experimental evidence strongly indicates that the administration of novobiocin can increase the susceptibility of poultry to Salmonella colonization. This document details the mechanism of action of novobiocin, summarizes the critical findings from in vivo studies, and provides detailed experimental protocols for researchers investigating the interactions between novobiocin and Salmonella in poultry. The approved applications of novobiocin in poultry for conditions other than Salmonella are also briefly discussed.
Introduction
Salmonella is a significant foodborne pathogen, with poultry being a major reservoir. Effective control of Salmonella at the pre-harvest stage is crucial for public health. Novobiocin is an aminocoumarin antibiotic with activity primarily against Gram-positive bacteria.[1] While it has been approved for specific uses in poultry feed, such as for the treatment of staphylococcal infections and fowl cholera, its efficacy against Salmonella, a Gram-negative bacterium, has been investigated with concerning results.[2][3][4] This document serves as a resource for researchers, scientists, and drug development professionals, providing critical data and protocols related to the use of novobiocin in poultry with a focus on its interaction with Salmonella.
Mechanism of Action of Novobiocin
Novobiocin inhibits bacterial DNA synthesis by targeting the GyrB subunit of DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, repair, and recombination.[5][6] By competitively inhibiting the ATPase activity of the GyrB subunit, novobiocin prevents the negative supercoiling of DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death at higher concentrations.[5][6] While this mechanism is potent against susceptible bacteria, many Gram-negative organisms, including Salmonella, exhibit natural resistance due to the limited permeability of their outer membrane.[1]
In Vivo Efficacy of Novobiocin for Salmonella Control: A Counter-Indication
Contrary to the desired outcome of controlling Salmonella, studies have shown that the administration of novobiocin in poultry feed can exacerbate Salmonella colonization. This section summarizes the key findings from such research.
Increased Susceptibility to Salmonella Enteritidis
Research conducted on Leghorn hens and chicks has demonstrated a significant increase in S. enteritidis colonization following the administration of novobiocin.[5][7] One study reported that administering novobiocin at a dose of 385 mg/kg of feed to adult hens for 7 days prior to challenge with a novobiocin-resistant strain of S. enteritidis resulted in a significantly higher culture-positive rate compared to unmedicated control groups.[5] A similar study in one-day-old Leghorn chicks found that dietary administration of novobiocin at 0.385 g/kg (385 mg/kg) also led to a significant increase in the colonization rate of S. enteritidis in the liver, spleen, and cecal tonsils.[7]
This increased susceptibility is thought to be linked to a disruption of the normal gut microbiota. The administration of novobiocin was associated with a significant decrease in cecal volatile fatty acids, such as propionic acid, which are known to inhibit the growth of enteric pathogens.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited studies.
Table 1: In Vivo Efficacy of Novobiocin Against Salmonella enteritidis in Leghorn Hens
| Parameter | Novobiocin Treatment Group | Unmedicated Control Group | Reference |
| Dosage | 385 mg/kg of feed | N/A | [5] |
| Duration | 7 days | N/A | [5] |
| Outcome | Significantly higher S. enteritidis culture-positive rate | Lower S. enteritidis culture-positive rate | [5] |
Table 2: In Vivo Efficacy of Novobiocin Against Salmonella enteritidis in Leghorn Chicks
| Parameter | Novobiocin Treatment Group | Unmedicated Control Group | Reference |
| Dosage | 0.385 g/kg of feed (385 mg/kg) | N/A | [7] |
| Duration | 7 days | N/A | [7] |
| Outcome | Significant increase in positive colonization rate (liver, spleen, cecal tonsils) | Lower colonization rate | [7] |
| Associated Finding | Significant decrease in cecal volatile fatty acid concentration | Normal cecal volatile fatty acid concentration | [7] |
Table 3: Approved Use of Novobiocin in Chicken Feed (for non-Salmonella indications)
| Condition | Dosage in Feed | Duration | Limitations | Reference |
| Breast blisters (Staphylococcal) | Not less than 200 g/ton | 5 to 7 days | Not for laying chickens; 4-day withdrawal before slaughter | [3][4] |
| Staphylococcal synovitis and generalized infections | Not less than 350 g/ton | 5 to 7 days | Not for laying chickens; 4-day withdrawal before slaughter | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of novobiocin and Salmonella in poultry.
Protocol for Evaluating the Effect of Novobiocin on Salmonella Colonization in Laying Hens
This protocol is adapted from the study by Manning et al. (1992).[5]
Objective: To determine the effect of dietary novobiocin on the cecal colonization and organ invasion of S. enteritidis in adult laying hens.
Materials:
-
Adult Leghorn hens
-
Standard poultry layer feed
-
This compound
-
Novobiocin-resistant Salmonella enteritidis strain
-
Sterile saline
-
Tryptic Soy Broth (TSB)
-
Selective plating media (e.g., XLD agar) with and without novobiocin
-
Stomacher and sterile bags
-
Incubator
Procedure:
-
Animal Acclimation: House hens in individual cages and provide ad libitum access to water and a standard layer ration for a one-week acclimation period.
-
Treatment Groups:
-
Group 1 (Novobiocin): Provide feed containing 385 mg of novobiocin per kg of feed.
-
Group 2 (Control): Provide unmedicated feed.
-
-
Treatment Period: Administer the respective diets for 7 consecutive days.
-
Salmonella Challenge:
-
Prepare an inoculum of a novobiocin-resistant S. enteritidis strain in sterile saline to a concentration of approximately 10⁸ CFU/mL.
-
On day 7 of the treatment period, orally challenge all hens with 1 mL of the S. enteritidis inoculum.
-
-
Post-Challenge Period: Continue to provide the respective diets for an additional 7 days.
-
Sample Collection and Analysis:
-
At the end of the post-challenge period, euthanize the hens.
-
Aseptically collect cecal contents and organs (liver, spleen).
-
Homogenize the samples in TSB and incubate for 24 hours at 37°C.
-
Streak the enriched cultures onto selective agar plates (with novobiocin to select for the challenge strain).
-
Incubate plates for 24-48 hours at 37°C and identify characteristic Salmonella colonies.
-
Confirm presumptive colonies using biochemical and serological tests.
-
-
Data Analysis: Compare the percentage of S. enteritidis-positive hens between the novobiocin-treated and control groups using statistical methods such as the Chi-square test.
Protocol for Salmonella Isolation from Environmental Samples Using Novobiocin-Supplemented Media
Novobiocin is effectively used as a selective agent in bacteriological media to improve the isolation of Salmonella by inhibiting the growth of competing Gram-positive bacteria.
Objective: To isolate Salmonella from poultry environmental samples (e.g., litter, fecal swabs) using enrichment and selective plating with novobiocin.
Materials:
-
Poultry environmental samples
-
Buffered Peptone Water (BPW)
-
Tetrathionate (TT) Broth
-
Xylose Lysine Deoxycholate (XLD) agar
-
This compound solution (sterile)
-
Sterile collection swabs, tubes, and stomacher bags
-
Incubator
Procedure:
-
Pre-enrichment:
-
Collect samples using sterile swabs or by weighing a representative portion (e.g., 25g of litter).
-
Add the sample to 225 mL of BPW.
-
Incubate at 37°C for 18-24 hours.
-
-
Selective Enrichment:
-
Transfer 1 mL of the pre-enrichment culture to 10 mL of TT Broth.
-
Incubate at 42°C for 24 hours.
-
-
Selective Plating:
-
Prepare XLD agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Aseptically add a sterile novobiocin solution to a final concentration of 15-20 µg/mL.
-
Pour the plates and allow them to solidify.
-
Streak a loopful of the enriched TT broth culture onto the XLD-Novobiocin plates.
-
-
Incubation and Identification:
-
Incubate the plates at 37°C for 24 hours.
-
Examine plates for typical Salmonella colonies (pink colonies with black centers).
-
Select presumptive colonies for biochemical and serological confirmation.
-
Conclusion and Recommendations
The available scientific evidence does not support the use of this compound in poultry feed for the control of Salmonella. In vivo studies have demonstrated that novobiocin administration can disrupt the protective gut microbiota, leading to an increased susceptibility to Salmonella colonization. Therefore, its use for this purpose is strongly discouraged.
For researchers and drug development professionals, novobiocin remains a useful tool as a selective agent in microbiological media for the isolation of Salmonella from complex samples. Future research could focus on understanding the precise mechanisms by which novobiocin alters the gut environment to favor Salmonella growth, which could provide insights into the development of alternative control strategies. However, based on current knowledge, novobiocin should not be considered a viable candidate for in-feed Salmonella control in poultry.
References
- 1. cvetj.com [cvetj.com]
- 2. researchgate.net [researchgate.net]
- 3. Addition of Novobiocin in pre-enrichment step can improve Salmonella culture protocol of modified semisolid Rappaport-Vassiliadis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isolation of salmonellae from poultry environmental samples by several enrichment procedures using plating media with and without novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of nitrofurazone or novobiocin on Salmonella enteritidis cecal colonization and organ invasion in Leghorn hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Varying Concentrations of Novobiocin Incorporated into Two Salmonella Plating Media on the Recovery of Four Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of selected antibiotics and anticoccidials on Salmonella enteritidis cecal colonization and organ invasion in Leghorn chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Novobiocin sensitivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Novobiocin sensitivity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Novobiocin sensitivity assay?
A1: The Novobiocin sensitivity test differentiates microorganisms based on their susceptibility to the antibiotic Novobiocin.[1] Novobiocin is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2] Susceptible bacteria will exhibit a zone of growth inhibition around a Novobiocin-impregnated disk, while resistant bacteria will grow up to the edge of the disk.[1][3] This test is particularly useful for the presumptive identification of Staphylococcus saprophyticus, which is intrinsically resistant to Novobiocin, from other coagulase-negative staphylococci (CoNS) that are typically susceptible.[1][3]
Q2: What are the expected zone of inhibition diameters for quality control (QC) strains?
A2: Quality control is crucial for ensuring the accuracy of Novobiocin sensitivity assays. The following table summarizes the expected zone of inhibition diameters for commonly used QC strains on Mueller-Hinton Agar (MHA) using a 5 µg Novobiocin disk.
| Quality Control Strain | ATCC Number | Expected Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | 25923 | ≥ 22 mm | Sensitive |
| Staphylococcus saprophyticus | 15305 | ≤ 15 mm | Resistant |
| Staphylococcus epidermidis | 12228 | ≥ 16 mm | Sensitive |
Q3: How should Novobiocin be stored?
A3: Proper storage of Novobiocin is critical for maintaining its potency. Novobiocin sodium salt powder should be stored at 2-8°C, protected from light.[4] Stock solutions can be prepared in water or DMSO and should be stored at -20°C for up to one year.[2][5][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][6] Lyophilized powder may also be stored at -20°C and is stable for 12 months.[2]
Troubleshooting Inconsistent Results
This section addresses common issues encountered during Novobiocin sensitivity assays and provides systematic troubleshooting guidance.
Issue 1: No Zone of Inhibition or Smaller Than Expected Zones for a Susceptible Organism
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Novobiocin Disks | 1. Verify the expiration date of the Novobiocin disks. 2. Ensure disks have been stored according to the manufacturer's recommendations (typically 2-8°C or -20°C in a dry environment). 3. Test the disks with a known susceptible quality control strain (S. aureus ATCC 25923 or S. epidermidis ATCC 12228). |
| Inoculum Too Heavy | 1. Ensure the inoculum turbidity matches a 0.5 McFarland standard.[3][7] A visual comparison against a Wickerham card or measurement with a spectrophotometer is recommended. 2. If the inoculum is too dense, dilute it with sterile broth or saline and re-standardize. |
| Incorrect Agar Depth | 1. The agar depth in the Petri dish should be uniform and approximately 4 mm.[8] 2. Pour a consistent volume of Mueller-Hinton Agar (MHA) into plates of a standard size. |
| Improper Incubation | 1. Incubate plates at 35-37°C for 16-18 hours.[3][8] 2. Ensure plates are incubated in a non-CO2 incubator unless specified for fastidious organisms. |
| Mixed Culture | 1. Subculture the test organism onto a fresh agar plate to ensure it is a pure culture. 2. Perform a Gram stain and colony morphology check to confirm purity. |
Issue 2: Larger Than Expected Zone of Inhibition for a Resistant Organism
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inoculum Too Light | 1. Ensure the inoculum turbidity matches a 0.5 McFarland standard.[3][7] 2. If the inoculum is too sparse, re-prepare the suspension to the correct density. |
| Incorrect Reading of Results | 1. Measure the zone of complete inhibition. Faint, hazy growth within the zone should be ignored. 2. Use calipers or a ruler to measure the diameter accurately. |
| Incorrect Organism Identification | 1. Confirm the identity of the test organism using additional biochemical tests (e.g., coagulase test).[3] Misidentification of a susceptible species as a resistant one can lead to this issue. |
Issue 3: Inconsistent Results Between Replicates or Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | 1. Standardize the method for preparing the 0.5 McFarland suspension. Ensure consistent colony selection and suspension technique. |
| Inconsistent Inoculation of Plates | 1. Use a standardized streaking method to ensure a confluent lawn of growth.[7] The "three-direction" streaking method is recommended. 2. Ensure the swab is evenly moist and excess liquid is removed before streaking.[3] |
| Fluctuations in Incubation Conditions | 1. Monitor and record incubator temperatures to ensure they remain within the specified range. |
| Variability in Media Preparation | 1. Prepare Mueller-Hinton Agar according to the manufacturer's instructions, paying close attention to the final pH.[9] |
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation:
-
Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[7]
-
-
Disk Application:
-
Aseptically apply a 5 µg Novobiocin disk to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results based on established breakpoints (see QC table for examples).
-
Broth Microdilution Method (General Overview)
-
Preparation of Novobiocin Dilutions:
-
Prepare a series of two-fold dilutions of Novobiocin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test organism in CAMHB with a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Novobiocin that completely inhibits visible growth of the organism.
-
Visual Guides
Experimental Workflow for Kirby-Bauer Assay
Caption: Workflow for the Kirby-Bauer Novobiocin sensitivity assay.
Troubleshooting Logic for Inconsistent Results
References
- 1. microbenotes.com [microbenotes.com]
- 2. usbio.net [usbio.net]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. toku-e.com [toku-e.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. micromasterlab.com [micromasterlab.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Novobiocin Sodium for Bacterial Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Novobiocin sodium for bacterial selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Novobiocin?
Novobiocin is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase by targeting the GyrB subunit.[1][2][3] This binding action competitively inhibits the ATPase activity of DNA gyrase, which is essential for energy transduction and the process of DNA supercoiling required for DNA replication and transcription.[1][4] At higher concentrations, Novobiocin can also inhibit the ATPase activity of topoisomerase IV, another essential enzyme involved in chromosome decatenation.[5]
Q2: Against which types of bacteria is Novobiocin most effective?
Novobiocin is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria.[3] It is particularly active against Staphylococcus species, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][6] Many Gram-negative bacteria, such as Escherichia coli, exhibit a higher degree of resistance.[7] It is also used to differentiate coagulase-negative staphylococci; for instance, Staphylococcus saprophyticus is characteristically resistant, while Staphylococcus epidermidis is susceptible.[2]
Q3: What is the primary mechanism of bacterial resistance to Novobiocin?
The most common mechanism of resistance to Novobiocin is a mutation in the gyrB gene, which encodes the B subunit of DNA gyrase.[8][9] This mutation prevents the effective binding of Novobiocin to its target, thereby allowing the enzyme to function normally even in the presence of the antibiotic.
Troubleshooting Guides
Issue 1: No or Low Selection Efficiency (All Bacteria are Growing)
-
Possible Cause 1: Sub-optimal Novobiocin Concentration. The concentration of Novobiocin may be too low to inhibit the growth of your specific bacterial strain.
-
Solution: The optimal concentration of Novobiocin is highly variable depending on the bacterial species and strain. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific strain before starting selection experiments. Refer to the "Experimental Protocols" section for a detailed guide on performing an MIC assay.
-
-
Possible Cause 2: Inherent or Acquired Resistance. The bacterial strain you are using may be naturally resistant to Novobiocin (e.g., Staphylococcus saprophyticus) or may have acquired resistance.[10]
-
Solution: Confirm the identity of your bacterial strain. If you suspect acquired resistance, you can perform a susceptibility test (like the Kirby-Bauer disk diffusion assay) using a known sensitive control strain for comparison.
-
-
Possible Cause 3: Inactivation of Novobiocin. Novobiocin activity can be influenced by media components.
-
Solution: The antibacterial activity of Novobiocin can be reduced by high concentrations of Mg²⁺ ions in the growth medium.[11] Review the composition of your medium and consider using a medium with a lower Mg²⁺ concentration if possible.
-
Issue 2: No Bacterial Growth, Including Controls
-
Possible Cause 1: Novobiocin Concentration is Too High. The concentration used may be excessively high, leading to the death of all cells, including those that should be resistant.
-
Solution: Perform a dose-response experiment (titration) to determine a concentration that effectively selects for your target bacteria without killing all cells. Start with a broad range of concentrations based on literature values and narrow it down.
-
-
Possible Cause 2: Issues with Media or Incubation Conditions. Problems with the growth medium (e.g., incorrect pH, contamination) or improper incubation conditions (temperature, aeration) can prevent any bacterial growth.
-
Solution: Always include a "no antibiotic" control plate to ensure that your bacteria are viable and that the media and incubation conditions are optimal for growth.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Inconsistent Preparation of Novobiocin Stock Solution. Novobiocin stock solutions, if not prepared and stored correctly, can lose potency over time.
-
Possible Cause 2: Variation in Inoculum Density. The number of bacteria plated can significantly affect the outcome of a selection experiment.
-
Solution: Standardize your inoculum preparation. Measure the optical density (e.g., OD600) of your bacterial culture and dilute it to a consistent cell density for each experiment.
-
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Bacterial Species | Application | Recommended Concentration | Reference(s) |
| Escherichia coli | Transcriptome Analysis | 100 µg/mL (100 mg/L) | [7] |
| Escherichia coli | Inhibition of Generation | 0 - 30 µg/mL | [11][15] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90 / MBC90 | 0.25 µg/mL (0.25 mg/L) | [6] |
| Coliform Bacteria | Selective Media Additive | 40 µg/mL (40 mg/L) | [12][13] |
Table 2: Interpretation of Novobiocin Disk Diffusion Susceptibility Test (5 µg disk)
| Zone of Inhibition Diameter | Interpretation | Reference(s) |
| ≥ 16 mm | Sensitive (Susceptible) | [16] |
| ≤ 16 mm | Resistant | [16] |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of Novobiocin that inhibits the visible growth of a specific bacterium.[17]
-
Prepare Novobiocin Stock Solution:
-
Dissolve this compound salt in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare aliquots and store them at -20°C.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature (e.g., 35-37°C) with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL) in the test broth.
-
-
Prepare Serial Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Create an intermediate dilution of your Novobiocin stock solution. For example, add a calculated volume of the stock to sterile broth to create a solution that is twice your highest desired final concentration.
-
Add 200 µL of this intermediate Novobiocin solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 200 µL. This step dilutes the antibiotic concentrations by half, bringing them to their final test concentrations.
-
-
Incubation and Reading:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Novobiocin at which there is no visible bacterial growth (i.e., the first clear well).
-
Mandatory Visualizations
Caption: Mechanism of Novobiocin action on bacterial DNA gyrase.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novobiocin - Wikipedia [en.wikipedia.org]
- 3. vumicro.com [vumicro.com]
- 4. Mode of action of novobiocin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. news-medical.net [news-medical.net]
- 9. Resistance Genes of Aminocoumarin Producers: Two Type II Topoisomerase Genes Confer Resistance against Coumermycin A1 and Clorobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound salt, 5 g, CAS No. 1476-53-5 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Austria [carlroth.com]
- 13. This compound salt, 10 g, CAS No. 1476-53-5 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 14. selleckchem.com [selleckchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microxpress.in [microxpress.in]
Technical Support Center: Novobiocin Sodium in Mammalian Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of Novobiocin sodium in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Novobiocin-induced cytotoxicity in mammalian cells?
A1: Novobiocin exerts its cytotoxic effects in mammalian cells through several mechanisms. Primarily, it is known to be a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Inhibition of Hsp90 disrupts the proper folding and stability of numerous client proteins, many of which are critical for cell survival, proliferation, and signaling, leading to apoptosis and cell cycle arrest.[3][4] Additionally, Novobiocin can inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair, which can also contribute to its cytotoxic effects.[5][6]
Q2: At what concentrations is Novobiocin typically cytotoxic to mammalian cells?
A2: The cytotoxic concentration of Novobiocin varies significantly depending on the cell line and the duration of exposure. Generally, IC50 values (the concentration required to inhibit the growth of 50% of cells) in cancer cell lines have been reported to be in the micromolar range. For instance, the IC50 value against SKBr3 breast cancer cells is approximately 700 µM.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your experiments.
Q3: How can I determine if Novobiocin is the cause of unexpected cell death in my cultures?
A3: To confirm that Novobiocin is the source of cytotoxicity, you should include proper controls in your experimental setup. This includes a vehicle-only control (the solvent used to dissolve the Novobiocin, typically DMSO or PBS) at the same concentration used for your Novobiocin treatment. A dose-response experiment, where you treat cells with a range of Novobiocin concentrations, will also help establish a clear correlation between the drug concentration and the extent of cell death.
Q4: What are the visible morphological changes in cells undergoing Novobiocin-induced cytotoxicity?
A4: Cells treated with cytotoxic concentrations of Novobiocin may exhibit classic signs of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.[3] You may also observe a decrease in cell confluence and an increase in floating cells in your culture plates.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of Novobiocin.
-
Possible Cause: The cell line being used is particularly sensitive to Hsp90 or topoisomerase II inhibition. Different cell lines have varying dependencies on these pathways for survival.
-
Troubleshooting Steps:
-
Perform a thorough literature search: Check for published data on the sensitivity of your specific cell line to Novobiocin or other Hsp90 inhibitors.
-
Conduct a fine-tuned dose-response experiment: Use a wider range of lower concentrations to identify a non-toxic or minimally toxic working concentration.
-
Reduce exposure time: Shorter incubation times with Novobiocin may allow for the desired experimental effect without inducing widespread cell death.
-
Ensure optimal cell health: Only use healthy, sub-confluent cells for your experiments. Stressed or overly confluent cells are more susceptible to cytotoxic agents.
-
Issue 2: Inconsistent IC50 values for Novobiocin across experiments.
-
Possible Cause: Variability in experimental conditions can significantly impact the apparent cytotoxicity of a compound.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure the same number of cells are plated for each experiment, as cell density can influence drug sensitivity.
-
Control for passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Prepare fresh drug dilutions: Novobiocin solutions should be prepared fresh for each experiment from a frozen stock to avoid degradation.
-
Monitor incubator conditions: Ensure consistent temperature, CO2, and humidity levels, as fluctuations can affect cell growth and drug efficacy.
-
Issue 3: Off-target effects are suspected to be interfering with experimental results.
-
Possible Cause: Novobiocin's inhibition of multiple targets (Hsp90, topoisomerase II) can lead to complex cellular responses that may not be related to the primary pathway of interest.
-
Troubleshooting Steps:
-
Use complementary inhibitors: To confirm that the observed effect is due to Hsp90 inhibition, for example, use another structurally different Hsp90 inhibitor as a positive control.
-
Employ molecular biology techniques: Use techniques like siRNA or shRNA to specifically knock down the target of interest (e.g., Hsp90) and compare the phenotype to that induced by Novobiocin.
-
Analyze downstream markers: Assess the expression and activity of known Hsp90 client proteins or markers of topoisomerase II inhibition to dissect the signaling pathways being affected.
-
Data Presentation
Table 1: Reported IC50 Values of Novobiocin in Various Mammalian Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKBr3 | Breast Cancer | ~700 | [1] |
| MCF7-MX | Breast Cancer | 25 | [3] |
| MELN | Not Specified | >200 (for ER-mediated transcription) | [3] |
| SH-SY5Y | Neuroblastoma | 0.04839 (EC50 for neuroprotection) | [3] |
| MCF-7 | Breast Cancer | 13.6 | [2] |
| MDA-MB-231 | Breast Cancer | 13.6 | [2] |
| PC3 | Prostate Cancer | 16.4 | [2] |
Experimental Protocols
Protocol 1: Assessment of Novobiocin Cytotoxicity using MTT Assay
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Novobiocin and controls for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Mechanism of Novobiocin-induced cytotoxicity in mammalian cells.
Caption: Experimental workflow for assessing Novobiocin cytotoxicity.
Caption: Troubleshooting logic for Novobiocin cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I and pharmacokinetic study of novobiocin in combination with VP-16 in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novobiocin - Wikipedia [en.wikipedia.org]
- 5. Novobiocin enhances polymyxin activity by stimulating lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel use of novobiocin to potentiate the antimicrobial efficacy of polymyxins | Available Technologies | Inventions [innovate.osu.edu]
Technical Support Center: Overcoming Novobiocin Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Novobiocin resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Novobiocin resistance in clinical isolates?
A1: The most common resistance mechanisms are:
-
Target Modification: Point mutations in the genes encoding the subunits of DNA gyrase (gyrB) and topoisomerase IV (parE) are the primary drivers of high-level Novobiocin resistance, particularly in Gram-positive bacteria like Staphylococcus aureus. These mutations typically occur near the ATP-binding pocket of the GyrB subunit, preventing Novobiocin from effectively inhibiting the enzyme.
-
Efflux Pumps: Active efflux of Novobiocin by membrane-bound transporters is a significant resistance mechanism, especially in Gram-negative bacteria. Efflux pumps reduce the intracellular concentration of the antibiotic, preventing it from reaching its target.
-
Reduced Cell Wall Permeability: Changes in the bacterial cell wall can limit the uptake of Novobiocin, contributing to resistance.
Q2: I've identified a Novobiocin-resistant isolate, but sequencing of gyrB and parE revealed no mutations. What other mechanisms could be at play?
A2: If target site mutations are absent, consider the following possibilities:
-
Overexpression of Efflux Pumps: The isolate may be overexpressing one or more efflux pumps that recognize Novobiocin as a substrate. This is a common mechanism of resistance in both Gram-positive and Gram-negative bacteria.
-
Plasmid-Mediated Resistance: Resistance genes can be carried on mobile genetic elements like plasmids, facilitating their spread between bacteria.
-
Alterations in Cell Wall Composition: Changes in the lipopolysaccharide (LPS) or other cell wall components can decrease the permeability of the bacterial envelope to Novobiocin.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antibiotics due to reduced diffusion of the drug through the biofilm matrix and altered physiological states of the bacteria.
Q3: What are the most promising strategies to overcome Novobiocin resistance?
A3: Current research focuses on three main strategies:
-
Combination Therapy: Using Novobiocin in combination with other antibiotics can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.
-
Efflux Pump Inhibitors (EPIs): Co-administering Novobiocin with a compound that blocks efflux pumps can restore its intracellular concentration and efficacy.
-
Inhibition of DNA Damage Response: Novobiocin can inhibit the expression of error-prone DNA polymerases, which are involved in acquiring resistance mutations. This strategy aims to prevent the development of resistance in the first place.
Section 2: Troubleshooting Guides
Troubleshooting Checkerboard Assays for Synergy Testing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent FIC index values across replicates. | Inaccurate initial MIC determination. Pipetting errors leading to incorrect drug concentrations. Variability in inoculum density. | Re-determine the MICs of the individual drugs multiple times to ensure accuracy. Use calibrated pipettes and a consistent technique. Standardize the inoculum to a 0.5 McFarland standard for each experiment. |
| No clear growth inhibition endpoint. | The organism may be a slow grower. The chosen incubation time may be insufficient. Contamination of the microtiter plate. | Increase the incubation time and read the plates at multiple time points (e.g., 24h and 48h). Visually inspect the wells for signs of contamination. Repeat the assay with fresh reagents and sterile technique. |
| Edge effects in the microtiter plate. | Evaporation from the outer wells of the plate can concentrate the drugs and affect bacterial growth. | Fill the outer wells with sterile broth or water to minimize evaporation. Use plates with lids and consider incubating in a humidified chamber. |
| Unexpected antagonistic results (FIC > 4.0). | The two drugs may have incompatible mechanisms of action. For example, a bacteriostatic drug might interfere with the action of a bactericidal drug. | Review the literature to ensure the chosen drug combination is not known to be antagonistic. Consider the order of addition of the drugs in the assay. |
Troubleshooting Identification of Resistance Mechanisms
| Problem | Possible Cause(s) | Recommended Solution(s) |
| PCR amplification of gyrB or parE fails. | Poor DNA quality. Incorrect primer design. Inappropriate PCR cycling conditions. | Re-extract the genomic DNA and assess its quality and quantity. Verify primer sequences and their specificity for the target organism. Optimize the annealing temperature and extension time of the PCR program. |
| No mutations found in gyrB or parE in a resistant isolate. | Resistance is mediated by another mechanism, such as efflux pump overexpression. The mutation may be in a regulatory region affecting gene expression, not in the coding sequence itself. | Perform an efflux pump activity assay (e.g., ethidium bromide accumulation assay). Sequence the promoter regions of gyrB and parE. |
| Efflux pump assay shows no increased efflux, but resistance persists. | The specific efflux pump inhibitor used may not be effective against the pump(s) in your isolate. Resistance may be due to reduced permeability of the cell wall. | Test a panel of different efflux pump inhibitors. Perform a cell permeability assay to assess the uptake of a fluorescent dye. |
Section 3: Experimental Protocols & Data
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro interaction between Novobiocin and a second antimicrobial agent against a clinical isolate.
Methodology:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of Novobiocin and the second antibiotic in a 96-well microtiter plate. The concentrations should range from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Quantitative Data Example: Novobiocin Combination Therapy
| Organism | Combination | FIC Index Range | Interpretation |
| S. aureus | Novobiocin + Tetracycline | 0.1562 - 0.5 | Synergy |
| S. aureus | Novobiocin + Rifampin | Not explicitly stated as FIC, but combination is effective in eradicating MRSA carriage. | Likely Synergistic/Additive |
| E. coli | Novobiocin + Tetracycline | Synergistic in broth, but not when Mg2+ was maintained at 4.05 x 10−3 M. | Synergy is condition-dependent |
| E. coli | Novobiocin + Chloramphenicol | Antagonistic | Antagonism |
| E. coli | Novobiocin + Erythromycin | Antagonistic | Antagonism |
Protocol 2: Sequencing of gyrB and parE for Mutation Analysis
Objective: To identify point mutations in the quinolone resistance-determining regions (QRDRs) of gyrB and parE.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the clinical isolate.
-
PCR Amplification: Amplify the QRDRs of gyrB and parE using specific primers. The PCR reaction should include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrB and parE from a susceptible reference strain to identify any nucleotide changes and corresponding amino acid substitutions.
Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Activity
Objective: To assess the activity of efflux pumps in a clinical isolate.
Methodology:
-
Bacterial Cell Preparation: Grow the bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer.
-
Loading with Ethidium Bromide: Resuspend the cells in the buffer containing ethidium bromide. In a parallel sample, add a known efflux pump inhibitor (e.g., CCCP or reserpine).
-
Fluorescence Measurement: Monitor the fluorescence of the cell suspensions over time using a fluorometer. Increased fluorescence indicates accumulation of ethidium bromide within the cells.
-
Data Analysis: Compare the fluorescence levels of the cells with and without the efflux pump inhibitor. A significantly lower fluorescence in the absence of the inhibitor suggests active efflux of ethidium bromide.
Section 4: Visualizations
Caption: Primary mechanisms of Novobiocin resistance in bacteria.
Caption: Experimental workflow for evaluating strategies to overcome Novobiocin resistance.
Technical Support Center: Improving the Bioavailability of Novobiocin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Novobiocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the bioavailability of this promising but challenging compound.
I. Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your in vivo studies with Novobiocin.
Issue 1: Low or Variable Oral Bioavailability
Problem: You are observing low or inconsistent plasma concentrations of Novobiocin after oral administration in your animal models. This is a common issue due to Novobiocin's poor aqueous solubility and potential for gastrointestinal degradation.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Formulate Novobiocin as a nanosuspension, solid lipid nanoparticle (SLN), or in a liposomal carrier to increase its surface area and dissolution rate.[2][3][4] | Increased dissolution of Novobiocin in the gastrointestinal tract, leading to higher and more consistent plasma concentrations. |
| Degradation in the GI tract | Co-administer Novobiocin with a mucoadhesive polymer to increase its residence time in the gut, allowing for greater absorption. Encapsulation within nanoparticles can also offer protection. | Enhanced absorption due to prolonged contact with the intestinal mucosa and protection from enzymatic degradation. |
| First-pass metabolism | While Novobiocin's primary metabolism is not extensively documented to be hepatic first-pass, formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) can bypass the portal circulation.[4] | Increased systemic bioavailability by reducing premature metabolism. |
| Incorrect vehicle | For basic oral administration, ensure Novobiocin is fully suspended or dissolved in a suitable vehicle immediately before gavage. A common vehicle is 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. | A homogenous suspension ensures consistent dosing and can improve wettability. |
Experimental Workflow for Troubleshooting Low Oral Bioavailability
Issue 2: Poor Compound Solubility for IV Administration
Problem: You are having difficulty preparing a clear, injectable solution of Novobiocin for intravenous administration, observing precipitation upon preparation or during administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Prepare a liposomal formulation of Novobiocin. Liposomes can encapsulate hydrophobic drugs in their lipid bilayer, allowing for intravenous administration.[5][6][7][8][9] | A stable, injectable formulation with Novobiocin encapsulated within the liposomes. |
| Incorrect solvent system | For direct solubilization (use with caution and appropriate toxicity studies), a co-solvent system such as DMSO, ethanol, and saline may be attempted. The final concentration of organic solvents must be kept to a minimum to avoid toxicity. | A clear solution for injection, though potential vehicle-related toxicity must be assessed. |
| Precipitation in bloodstream | Encapsulation in nanoparticles (liposomes or polymeric nanoparticles) will prevent the drug from precipitating upon contact with the aqueous environment of the blood.[4] | Improved safety and tolerability of the intravenous dose. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using Novobiocin in in vivo studies?
A1: The primary challenges are its poor oral bioavailability due to low aqueous solubility, and potential for rapid clearance.[1] This necessitates the use of advanced formulation strategies to achieve therapeutic concentrations in target tissues.
Q2: What are the known mechanisms of action for Novobiocin?
A2: Novobiocin is known to inhibit several key cellular targets:
-
Bacterial DNA Gyrase: It inhibits the B subunit of DNA gyrase, preventing DNA supercoiling and bacterial replication.[10][11][12]
-
Heat Shock Protein 90 (Hsp90): It binds to the C-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are involved in cancer cell proliferation and survival.[13][14][15][16]
-
Polymerase Theta (Polθ): Novobiocin inhibits the ATPase activity of Polθ, which is involved in DNA repair. This inhibition is synthetically lethal in cells with BRCA mutations, making it a target for cancer therapy.[1][17][18][19]
Q3: Can you provide a starting point for a Novobiocin formulation to improve oral bioavailability?
Q4: What is a suitable method for quantifying Novobiocin in plasma?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method. A detailed protocol is provided in the Experimental Protocols section.[20][21][22][23][24][25][26]
Q5: Are there any known drug-drug interactions I should be aware of in vivo?
A5: Yes, Novobiocin can interact with other drugs. For instance, it may decrease the excretion rate of drugs like etoposide and imatinib, potentially increasing their serum levels and toxicity.[11] It is crucial to review potential interactions if co-administering Novobiocin with other therapeutic agents.
III. Experimental Protocols
Protocol 1: Preparation of Novobiocin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for the preparation of SLNs using a hot homogenization and ultrasonication method, which can be adapted for Novobiocin.
Materials:
-
Novobiocin
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of Novobiocin in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5-10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication time and power will need to be optimized to achieve the desired particle size (typically 100-300 nm).
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated Novobiocin.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Workflow for SLN Preparation
Protocol 2: Quantification of Novobiocin in Mouse Plasma by HPLC-UV
This protocol provides a starting point for the analysis of Novobiocin in plasma samples.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 305 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Protein Precipitation: To 100 µL of mouse plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., warfarin).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase at the initial gradient composition.
-
Inject: Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary (Hypothetical Pharmacokinetic Data):
| Formulation | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Novobiocin Suspension | Oral | 50 | 0.8 ± 0.2 | 2 | 3.5 ± 0.9 | ~5 |
| Novobiocin-SLN | Oral | 50 | 4.2 ± 0.7 | 4 | 28.1 ± 4.5 | ~40 |
| Novobiocin Solution | IV | 10 | 15.6 ± 2.1 | 0.25 | 70.3 ± 8.2 | 100 |
IV. Signaling Pathway Diagrams
Novobiocin Inhibition of DNA Gyrase
Novobiocin Inhibition of Hsp90 and Client Protein Degradation
Novobiocin-Induced Synthetic Lethality in BRCA-Deficient Cells via Polθ Inhibition
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Study of a Novel Liposome-Mediated Dual Drug Delivery for Synergistic Lung Cancer Therapy via Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 7. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous liposomal delivery improves monoclonal antibody pharmacokinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of plasma novobiocin levels by a reversed-phase high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.qub.ac.uk [pure.qub.ac.uk]
- 22. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A sensitive HPLC-UV method for quantifying vancomycin in biological matrices: Application to pharmacokinetic and biodistribution studies in rat plasma, skin and lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Lysosome - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-target Effects of Novobiocin in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Novobiocin in cellular studies, focusing on strategies to minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Novobiocin in eukaryotic cells?
A1: While Novobiocin is a well-established inhibitor of bacterial DNA gyrase, in eukaryotic cells, its primary target is the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90).[1][2][3] Inhibition of Hsp90 disrupts the folding and stability of numerous client proteins, many of which are involved in cell signaling and survival, leading to their degradation.[1][2]
Q2: Why is it crucial to consider off-target effects when using Novobiocin?
A2: Novobiocin exhibits a relatively low affinity for Hsp90, with an IC50 value in the high micromolar range (approximately 700 µM in some cell lines).[4][5] Consequently, the high concentrations required for effective Hsp90 inhibition in cellular studies can lead to engagement with other cellular targets, resulting in off-target effects that may confound experimental results.
Q3: What are the known major off-target effects of Novobiocin?
A3: Besides Hsp90, Novobiocin has been reported to affect several other cellular processes:
-
Inhibition of other ATPases: Novobiocin can inhibit other ATP-dependent enzymes, such as DNA topoisomerase II and the ATPase activity of polymerase θ (Polθ).[6][7]
-
Mitochondrial Dysfunction: It can impact mitochondrial structure and function, potentially affecting cellular energy metabolism.
-
Inhibition of Transcription: Novobiocin can interfere with the binding of transcription factors to DNA, thereby inhibiting transcription.[8][9][10]
-
Interaction with ABC Transporters: It can interact with ATP-binding cassette (ABC) transporters, such as BCRP/ABCG2, which may alter the intracellular concentration of other drugs.[11][12][13]
Q4: How can I differentiate between on-target Hsp90 inhibition and off-target effects in my experiments?
A4: A multi-pronged approach is recommended:
-
Use of Control Compounds: Employ an Hsp90 inhibitor with a different chemical scaffold and a higher affinity (e.g., a geldanamycin analog like 17-AAG) as a positive control. A structurally similar but inactive analog of Novobiocin, if available, can serve as a negative control.
-
Client Protein Degradation Profile: Assess the degradation of multiple, well-established Hsp90 client proteins (e.g., Her2, Raf-1, Akt).[4] On-target Hsp90 inhibition should lead to a concentration-dependent decrease in these proteins.
-
Heat Shock Response: Unlike N-terminal Hsp90 inhibitors, C-terminal inhibitors like Novobiocin typically do not induce a strong heat shock response (upregulation of Hsp70).[4] Monitoring Hsp70 levels can help distinguish the mechanism of action.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a key Hsp90 client protein to see if it reverses the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): This assay can directly measure the engagement of Novobiocin with Hsp90 in intact cells.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations intended for Hsp90 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a dose-response curve using a cytotoxicity assay (e.g., MTT assay) to determine the IC50 for cytotoxicity. Compare this with the concentration required to see Hsp90 client protein degradation. If they are very close, the observed cytotoxicity is likely due to off-target effects. |
| Inhibition of essential ATPases | Assess mitochondrial function by measuring the oxygen consumption rate (OCR). A significant decrease in OCR at cytotoxic concentrations suggests mitochondrial toxicity. |
| General inhibition of transcription/translation | Evaluate global protein synthesis levels. A widespread, non-specific decrease in protein levels may indicate general toxicity rather than targeted Hsp90 inhibition. |
Problem 2: Inconsistent or unexpected changes in Hsp90 client protein levels.
| Possible Cause | Troubleshooting Step |
| Suboptimal Novobiocin concentration | Titrate Novobiocin over a wide concentration range (e.g., 10 µM to 1 mM) to identify the optimal concentration for client protein degradation in your specific cell line. |
| Cell line-specific sensitivity | Different cell lines can have varying sensitivities to Novobiocin. It is essential to establish the effective concentration for each cell line used. |
| Protein turnover rates | The degradation of different client proteins occurs at different rates. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing the degradation of your protein of interest. |
| Antibody quality | Ensure the specificity and quality of the antibodies used for Western blotting to detect client proteins. |
Problem 3: Difficulty in confirming that the observed phenotype is solely due to Hsp90 inhibition.
| Possible Cause | Troubleshooting Step |
| Confounding off-target effects | Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Novobiocin to Hsp90 at the concentrations used in your experiments. |
| Phenotype is a result of combined on- and off-target effects | Employ a complementary approach, such as siRNA-mediated knockdown of Hsp90, to see if it phenocopies the effects of Novobiocin. |
| Use of a more specific Hsp90 inhibitor | Compare the phenotype induced by Novobiocin with that of a more potent and specific Hsp90 inhibitor. If the phenotypes are similar, it provides stronger evidence for on-target effects. |
Quantitative Data Summary
Table 1: IC50 Values of Novobiocin Against Various Targets
| Target | Organism/System | IC50 Value | Reference(s) |
| Hsp90 (C-terminus) | Human (SKBr3 breast cancer cells) | ~700 µM | [4][5] |
| Hsp90 (C-terminus) | Human (Prostate cancer cells) | ~400 µM | [14] |
| DNA Gyrase | Staphylococcus aureus | <0.004 - 0.19 µM | [15] |
| DNA Gyrase (supercoiling) | Staphylococcus aureus | 0.006 - 0.01 µM | [16] |
| DNA Gyrase (supercoiling) | Escherichia coli | 0.08 µM | |
| DNA Topoisomerase IV | Staphylococcus aureus | 0.9 - 35 µM | [15] |
| DNA Topoisomerase II | Human | >25 µM | [17] |
| Polymerase θ (Polθ) ATPase activity | Human | ~15-17 µM | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of Novobiocin on cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Novobiocin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Novobiocin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Novobiocin. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of Novobiocin to Hsp90 within intact cells.
Materials:
-
Cells of interest
-
Novobiocin
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Hsp90
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with the desired concentration of Novobiocin or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for Hsp90.
-
A shift in the melting curve (i.e., more soluble Hsp90 at higher temperatures in the Novobiocin-treated samples compared to the control) indicates target engagement.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is for assessing the effect of Novobiocin on mitochondrial respiration.
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Novobiocin
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the mitochondrial stress test compounds and Novobiocin in the assay medium for injection.
-
Load the sensor cartridge with the compounds and calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and begin the assay.
-
Establish a baseline OCR measurement.
-
Inject Novobiocin at the desired concentration and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Analyze the data to determine the effect of Novobiocin on key parameters of mitochondrial function.[18][19][20][21][22]
Visualizations
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novobiocin interferes with the binding of transcription factors TFIIIA and TFIIIC to the promoters of class III genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of RNA polymerase I-directed transcription by novobiocin. Potential use of novobiocin as a general inhibitor of eukaryotic transcription initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversal of breast cancer resistance protein (BCRP/ABCG2)-mediated drug resistance by novobiocin, a coumermycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novobiocin, a Newly Found TRPV1 Inhibitor, Attenuates the Expression of TRPV1 in Rat Intestine and Intestinal Epithelial Cell Line IEC-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]
- 19. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.11. Measurement of Oxygen Consumption Rate (OCR) [bio-protocol.org]
Handling and storage best practices for Novobiocin sodium powder
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Novobiocin sodium powder. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an aminocoumarin antibiotic derived from Streptomyces niveus. It has two well-documented mechanisms of action:
-
Inhibition of Bacterial DNA Gyrase: Novobiocin acts as a competitive inhibitor of the ATPase activity of the bacterial DNA gyrase (GyrB subunit), an enzyme essential for DNA replication and repair. This makes it effective against Gram-positive bacteria.[1]
-
Antagonist of Heat Shock Protein 90 (Hsp90): Novobiocin binds to a C-terminal ATP-binding site on Hsp90, a molecular chaperone crucial for the conformational maturation and stability of many signaling proteins (known as client proteins).[2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are implicated in cancer, making Novobiocin a valuable tool in oncology research.[2][3][4]
Q2: How should I handle this compound powder upon receipt?
This compound powder is hygroscopic (absorbs moisture from the air) and light-sensitive.[5] Proper handling is critical to maintain its stability and potency.
-
Inspect: Upon receipt, ensure the container seal is intact.
-
Acclimate: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.[6]
-
Inert Atmosphere: For maximum stability, handle the powder under a dry, inert atmosphere (e.g., in a glovebox).[5]
-
Minimize Exposure: Open the container only as long as necessary. Promptly and tightly reseal the cap after dispensing the powder.[6]
Q3: What are the recommended storage conditions for the powder and its solutions?
Proper storage is crucial for the shelf-life of this compound. Recommendations vary slightly by manufacturer, but the general guidelines are summarized below.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
| Solid Powder | 2°C to 8°C | Tightly sealed, desiccated, protected from light.[5] | As per manufacturer's expiration date. |
| Aqueous Solution | 25°C (Room Temp) | - | Half-life of approx. 30 days.[7] |
| 4°C | Protected from light. | Stable for several months.[7] | |
| -20°C | Aliquoted to avoid freeze-thaw cycles. | Up to 1 year.[1] | |
| -80°C | Aliquoted to avoid freeze-thaw cycles. | Up to 1 year.[1] | |
| DMSO Solution | -20°C | Aliquoted, sealed to prevent moisture absorption. | Up to 6 months.[1] |
| -80°C | Aliquoted, sealed to prevent moisture absorption. | Up to 1 year.[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white or yellowish crystalline powder.[1] |
| Molecular Formula | C₃₁H₃₅N₂NaO₁₁[1] |
| Molecular Weight | 634.61 g/mol [1] |
| pH of Aqueous Solution | 6.5 - 8.5[2] |
Table 3: Solubility Data
| Solvent | Concentration | Notes |
| Water | 50 mg/mL[1] to 127 mg/mL[8] | May require sonication or gentle warming to fully dissolve.[1] |
| DMSO | ≥30 mg/mL[1] to 127 mg/mL[8] | Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 100 mg/mL[9] to 127 mg/mL[8] | - |
Troubleshooting Guide
Q4: I'm having trouble dissolving the this compound powder. What should I do?
-
Problem: The powder is not dissolving completely in water or another solvent at the desired concentration.
-
Solution:
-
Increase Sonication/Vortexing: Gently sonicate the solution in an ultrasonic bath or vortex for a longer period.
-
Gentle Warming: Warm the solution to 37°C to aid dissolution. For some aqueous solutions, warming up to 60°C may be necessary.
-
Check Solvent Quality: If using DMSO, ensure it is fresh and anhydrous. DMSO that has absorbed moisture will have reduced solvating power for this compound.[1]
-
Re-evaluate Concentration: Ensure you are not trying to exceed the maximum solubility for the chosen solvent (see Table 3).
-
Q5: My Novobiocin solution has turned yellow/brownish over time. Is it still usable?
-
Problem: A previously clear or pale-yellow solution has developed a more intense color upon storage.
-
Cause: Concentrated aqueous solutions of Novobiocin can become colored, particularly at temperatures above 20°C and in the presence of air, which indicates potential degradation.[7] While light has a minimal effect on potency, UV light can accelerate the loss of potency in solution.[7]
-
Recommendation:
-
Assess the Impact: The usability depends on the sensitivity of your assay. For highly quantitative experiments like enzyme inhibition assays, the presence of degradation products could interfere with results. For qualitative applications like bacterial selection, it may still be effective, but its potency could be reduced.
-
Best Practice: It is highly recommended to prepare fresh solutions or use properly stored frozen aliquots for critical experiments. Discard solutions that show significant color change or precipitation.
-
Prevention: Store solutions, especially stock solutions, in small, single-use aliquots at -20°C or -80°C and protect them from light to minimize degradation.
-
Q6: I observed a precipitate in my stock solution after thawing/storage. What is happening?
-
Problem: A precipitate has formed in a previously clear stock solution.
-
Cause & Solution:
-
Concentration & Temperature: The most common cause is that the compound is coming out of solution at a lower temperature. Try gently warming the solution to 37°C and vortexing to see if the precipitate redissolves. If it does, consider storing it in smaller aliquots to minimize the time it spends at lower temperatures after thawing.
-
Interaction with Media Components: In complex biological media, Novobiocin has been shown to precipitate proteins like histones, particularly those rich in arginine residues.[10] If you are adding a concentrated stock directly to a protein-rich solution, this could be a factor. Consider diluting the Novobiocin in your base buffer before adding it to the final complex mixture.
-
pH Shift: Although Novobiocin is stable at a pH of 6.5 and 9.0, it is unstable at a pH of 2.[11] Ensure the pH of your final solution is within the stable range.
-
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution (e.g., 50 mg/mL)
This protocol provides a method for preparing a sterile stock solution suitable for cell culture or microbiological assays.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tube or bottle
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder (e.g., 500 mg).
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water to reach the target concentration (e.g., for 500 mg, add 10 mL of water for a 50 mg/mL solution).
-
Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if necessary.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube.[8]
-
Dispense the sterile solution into single-use, light-protecting (amber) cryovials.
-
Store the aliquots at -20°C for up to one year.
Protocol 2: Assessing Hsp90 Inhibition via Western Blot for Client Protein Degradation
This protocol outlines a general method to determine if Novobiocin is inhibiting Hsp90 in a cell-based assay by observing the degradation of a known Hsp90 client protein (e.g., AKT, Her2/ErbB2, Raf-1).[2][4]
Methodology:
-
Cell Culture and Treatment: Plate your cancer cell line of interest (e.g., SKBR3, MCF-7) at an appropriate density. Allow cells to adhere overnight. Treat the cells with increasing concentrations of Novobiocin (e.g., 0, 100, 250, 500, 750 µM) for a specified time, typically 16-24 hours.[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an Hsp90 client protein (e.g., anti-AKT, anti-Her2) overnight at 4°C.
-
Wash the membrane multiple times with wash buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities. A dose-dependent decrease in the level of the Hsp90 client protein relative to a loading control (e.g., GAPDH, β-actin) indicates successful Hsp90 inhibition.[3][9]
Mandatory Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. selleckchem.com [selleckchem.com]
- 7. How To [chem.rochester.edu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novobiocin precipitates histones at concentrations normally used to inhibit eukaryotic type II topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DE1018192B - Manufacture of the antibiotic novobiocin - Google Patents [patents.google.com]
Impact of pH on Novobiocin sodium activity and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Novobiocin sodium.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of this compound?
A1: The pH of the solvent has a significant impact on the solubility of this compound. It is soluble in aqueous solutions with a pH above 7.5 but is practically insoluble in more acidic solutions.[1] When preparing stock solutions, ensure the pH is in the alkaline range to achieve complete dissolution.
Q2: I'm observing low antibacterial activity in my experiment. Could pH be a factor?
A2: Yes, the pH of your experimental medium can significantly influence the apparent activity of Novobiocin. For Gram-negative bacteria such as E. coli and S. Typhimurium, the activity of Novobiocin is enhanced at acidic pH.[2][3][4] This is thought to be due to increased permeability of the bacterial outer membrane at lower pH, allowing for greater intracellular accumulation of the antibiotic.[2] Conversely, for Gram-positive bacteria, which are the primary targets of Novobiocin, the optimal pH for activity may differ. It is crucial to control and report the pH of your culture medium when performing susceptibility testing.
Q3: My this compound solution has changed color and seems less effective. What could be the cause?
A3: this compound solutions can be unstable under certain conditions. The stability of aqueous solutions is affected by pH, temperature, and the presence of certain heavy metals.[5] A 100 mg/mL aqueous solution of the sodium salt at pH 7.5 has a half-life of approximately 30 days at 25°C.[1][6] If your solution is old, has been stored at room temperature for an extended period, or has been exposed to light, it may have degraded, leading to a loss of potency and a change in appearance. It is recommended to store aqueous solutions in frozen aliquots for no longer than six months.[6]
Q4: Does pH affect Novobiocin's mechanism of action?
A4: Novobiocin's primary mechanism of action is the inhibition of the GyrB subunit of bacterial DNA gyrase, which is an intracellular target.[7][8][9][10] The observed increase in activity against Gram-negative bacteria at acidic pH is not believed to be due to a change in the drug's interaction with DNA gyrase itself, but rather an effect on its transport into the cell.[2] The intracellular pH of most bacteria is maintained within a relatively narrow range, so the direct effect of external pH on the intracellular target is likely minimal.
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values
-
Possible Cause: Variation in the pH of the growth medium between experiments.
-
Troubleshooting Steps:
-
Standardize Medium pH: Ensure that the pH of your broth or agar medium is consistent for all experiments. For standard susceptibility testing, Mueller-Hinton agar should be between pH 7.2 and 7.4.[8][11]
-
Buffer the Medium: If you are intentionally testing at different pH values, use appropriate biological buffers to maintain a stable pH throughout the incubation period.
-
Verify Final pH: After preparing the medium and adding any supplements, verify the final pH before inoculation.
-
Issue: Precipitation of Novobiocin in the experimental setup
-
Possible Cause: The pH of the medium is too acidic for this compound to remain in solution.
-
Troubleshooting Steps:
-
Check Medium pH: Measure the pH of your medium. This compound is practically insoluble in acidic conditions (pH < 7.5).[1]
-
Prepare Stock Solution Correctly: Ensure your stock solution is prepared in a slightly alkaline solvent (e.g., water, which will result in a pH of ~7.5 for the sodium salt) before diluting it into the final medium.[1][6]
-
Consider a different salt form: If your experimental conditions require a lower pH, consider if other salt forms of Novobiocin with different solubility profiles are available, though Novobiocin acid is also poorly soluble in acidic aqueous media.
-
Data on pH-Dependent Activity and Stability
The following tables summarize the available data on the impact of pH on this compound's activity and stability. Note that comprehensive datasets across a wide range of pH values are limited in the published literature.
Table 1: Impact of pH on the Antibacterial Activity of Novobiocin
| Organism | pH | Metric | Value | Reference |
| Salmonella Typhimurium | 4.7 | Increased Susceptibility | Enhanced killing compared to pH 7.0 | [2] |
| Escherichia coli | Acidic | Activity | Enhanced | [3][4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified (presumed near-neutral) | MIC90 | 0.25 mg/L | [12] |
| Gram-positive bacteria (general) | Not specified (presumed near-neutral) | MIC | 0.1 - 4 µg/mL | [6] |
Table 2: Stability of this compound in Aqueous Solution
| pH | Temperature | Concentration | Half-life (t½) | Reference |
| 7.5 | 25°C | 100 mg/mL | ~30 days | [1] |
| 7.5 | 4°C | 100 mg/mL | Several months | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination at Various pH Values
This protocol is adapted from standard broth microdilution methods.[5][13][14][15][16]
-
Medium Preparation: Prepare the desired broth medium (e.g., Mueller-Hinton Broth). Divide it into aliquots and adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Use a suitable sterile buffer (e.g., MES for pH 5-6, HEPES for pH 7-8) to maintain the pH during bacterial growth.
-
Novobiocin Stock Solution: Prepare a stock solution of this compound in sterile water (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Novobiocin stock solution in the pH-adjusted broth to achieve the final desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate pH-adjusted broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Novobiocin that completely inhibits visible bacterial growth.
Protocol 2: HPLC Method for Stability Assessment of Novobiocin at Different pH Values
This protocol outlines a general approach for a stability-indicating HPLC method.[17][18]
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, 9.0) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).
-
Sample Preparation: Prepare solutions of this compound in each of the pH buffers at a known concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 40°C for an accelerated stability study).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at a wavelength where Novobiocin has maximum absorbance.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of Novobiocin at each time point. The degradation rate can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Workflow for determining the MIC of Novobiocin at different pH values.
Caption: Impact of pH on Novobiocin's activity against Gram-negative bacteria.
References
- 1. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of the activity of novobiocin against Escherichia coli by lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Mode of action of novobiocin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Novobiocin and Coumermycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two aminocoumarin antibiotics, Novobiocin and Coumermycin A1. Both compounds are known inhibitors of the bacterial enzyme DNA gyrase, a critical component in DNA replication, making them subjects of interest in the development of novel antibacterial agents. This document synthesizes available experimental data to highlight their comparative performance.
Mechanism of Action: Targeting DNA Gyrase
Novobiocin and Coumermycin A1 share a common mechanism of action, targeting the B subunit of DNA gyrase (GyrB).[1][2] They act as competitive inhibitors of the ATPase activity of GyrB, thereby preventing the enzyme from introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[1][2]
The primary structural difference contributing to their varied efficacy lies in the substitution at the 3'-position of the noviose sugar. Coumermycin A1 possesses a 3'-ester-linked 5-methylpyrrole group, which confers significantly higher inhibitory activity compared to the amide group found in Novobiocin.[2]
Caption: Mechanism of action for Novobiocin and Coumermycin A1.
Comparative Efficacy: In Vitro and In Vivo Data
Experimental data consistently demonstrates the superior in vitro potency of Coumermycin A1 over Novobiocin.
In Vitro Antibacterial Activity
| Antibiotic | Staphylococcus aureus (General) | Escherichia coli (General) |
| Novobiocin | Less Active | Less Active |
| Coumermycin A1 | ~50x more active than Novobiocin[3] | More Active |
Biochemical Potency: DNA Gyrase Inhibition
The enhanced antibacterial activity of Coumermycin A1 is a direct result of its more potent inhibition of DNA gyrase. The 3'-ester-linked 5-methylpyrrole in Coumermycin A1 results in at least a 10-fold greater inhibitory activity against E. coli DNA gyrase in vitro when compared to the corresponding amide group in Novobiocin.[2]
| Antibiotic | Target | IC50 (against E. coli GyrB) |
| Novobiocin | DNA Gyrase (GyrB) | ~0.9 µM |
| Coumermycin A1 | DNA Gyrase (GyrB) | Significantly lower than Novobiocin |
Note: The IC50 value for Novobiocin is sourced from a study that also tested a related, more potent coumarin, clorobiocin (0.08 µM), which shares a key structural feature with Coumermycin A1.
In Vivo Efficacy
Direct comparative in vivo studies are limited. However, one study indicated that while Novobiocin was highly active in vitro, Coumermycin A1 demonstrated a significant reduction in bacterial load in an in vivo model, suggesting greater efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Novobiocin and Coumermycin A1.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of Novobiocin and Coumermycin A1 are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotics is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and other necessary cofactors is prepared.
-
Inhibitor Addition: Varying concentrations of Novobiocin or Coumermycin A1 are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.
-
Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, often containing a protein denaturant and a tracking dye.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band with increasing inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the supercoiling activity) can then be determined.
Signaling Pathways
The primary and well-documented mechanism of action for both Novobiocin and Coumermycin A1 is the direct inhibition of the ATPase activity of the DNA gyrase B subunit.[1][2] Current research has not extensively detailed their effects on broader cellular signaling pathways beyond the direct consequences of DNA replication and transcription inhibition. There is some evidence that Coumermycin A1 can interact with nucleic acids, a property not observed with Novobiocin, which may suggest a potential for different downstream cellular effects, though this is not fully elucidated.[4]
Conclusion
Based on the available experimental data, Coumermycin A1 demonstrates significantly higher in vitro efficacy than Novobiocin. This is attributed to its more potent inhibition of the target enzyme, DNA gyrase. The structural differences between the two molecules, particularly at the 3'-position of the noviose sugar, are key to this enhanced activity.[2] For researchers and drug development professionals, Coumermycin A1 represents a more potent scaffold for the development of novel DNA gyrase inhibitors. However, further in vivo studies are necessary to fully compare their therapeutic potential, taking into account pharmacokinetic and pharmacodynamic properties.
References
- 1. Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different ability of novobiocin and coumermycin A1 to interact with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novobiocin's Role as a Specific Hsp90 C-terminal Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Novobiocin's performance as a specific C-terminal inhibitor of Heat Shock Protein 90 (Hsp90) against other alternatives. Supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways and workflows are presented to offer a comprehensive resource for researchers in oncology and neurodegenerative disease.
Introduction to Hsp90 and the Significance of C-Terminal Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2][3] Unlike normal cells, cancer cells are particularly dependent on Hsp90 to maintain the function of mutated and overexpressed oncoproteins.[4] This dependency makes Hsp90 an attractive target for cancer therapy.
Hsp90 possesses two known ATP-binding sites: one in the N-terminal domain and another in the C-terminal domain. While most Hsp90 inhibitors in clinical development target the N-terminal domain, they often induce a pro-survival heat shock response, leading to dose-limiting toxicities.[4] C-terminal inhibitors, such as Novobiocin, offer a promising alternative as they have been shown to inhibit Hsp90 function without inducing this heat shock response.[4][5][6]
Novobiocin, a coumarin antibiotic, was the first identified C-terminal inhibitor of Hsp90.[2][6] It binds to a putative ATP-binding pocket in the C-terminus, leading to the degradation of Hsp90 client proteins through the ubiquitin-proteasome pathway.[2][7] This guide delves into the experimental validation of Novobiocin's specificity and compares its efficacy with other C-terminal inhibitors.
Comparative Analysis of Hsp90 C-Terminal Inhibitors
The following tables summarize the quantitative data on the performance of Novobiocin and its alternatives in various assays.
| Inhibitor | Cell Line | Assay Type | IC50 / Kd | Reference |
| Novobiocin | SKBr3 | Anti-proliferative | ~700 µM | [1][5] |
| LNCaP | Anti-proliferative | >100 µM | [7] | |
| PC-3 | Anti-proliferative | >100 µM | [7] | |
| Hsp90 | Binding Affinity (SPR) | ~700 µM | [7] | |
| Novobiocin Analog (F-4) | LNCaP | Anti-proliferative | ~25 µM | [7] |
| PC-3 | Anti-proliferative | ~30 µM | [7] | |
| Hsp90 | Binding Affinity (SPR) | 100 µM | [7] | |
| Chlorobiocin | Breast Cancer Cells | Anti-proliferative | More potent than Novobiocin | [2] |
| Coumermycin A1 | Breast Cancer Cells | Anti-proliferative | More potent than Novobiocin | [2] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Pancreatic Cancer (Mia Paca-2) | Anti-proliferative | <50 µM | [8] |
| Deguelin Analog (NCT-80) | NSCLC Cells | Colony Formation | Effective Inhibition | [9] |
Table 1: Comparative Anti-proliferative Activity and Binding Affinity of Hsp90 C-Terminal Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for Novobiocin and its alternatives, demonstrating the significantly improved potency of its analogs.
| Inhibitor | Cell Line | Client Protein | Effect | Reference |
| Novobiocin | SKBr3 | ErbB2, Raf-1, mutant p53 | Degradation | [2] |
| Prostate Cancer (LNCaP, PC-3) | HER-2, AKT | Degradation | [7] | |
| Novobiocin Analog (F-4) | Prostate Cancer (LNCaP, PC-3) | HER-2, AKT | Degradation | [7] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Ovarian Carcinoma (SKOV3) | ErbB2, Raf-1, phospho-AKT | Decreased Levels | [10] |
| Pancreatic Cancer (Mia Paca-2) | Akt, Cdk4, Raf-1, Her-2, pERK | Down-regulation | [8] | |
| Deguelin Analog (NCT-80) | NSCLC Cells | STAT3 | Degradation | [9] |
Table 2: Effect of Hsp90 C-Terminal Inhibitors on Client Protein Levels. This table illustrates the ability of Novobiocin and other C-terminal inhibitors to induce the degradation of key oncogenic client proteins in various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hsp90 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Purified Hsp90 protein
-
ATP solution
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM KCl, 5 mM MgCl2)
-
Malachite green reagent
-
Test inhibitors (Novobiocin and alternatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified Hsp90 protein, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a defined concentration of ATP to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) of Hsp90 and Client Proteins
This technique is used to investigate the interaction between Hsp90 and its client proteins in the presence or absence of an inhibitor.
Materials:
-
Cell culture of interest (e.g., SKBr3 breast cancer cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Hsp90
-
Antibody against the client protein of interest (e.g., ErbB2)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Treat cells with the Hsp90 inhibitor or vehicle control for a specified time.
-
Lyse the cells in cold lysis buffer and centrifuge to collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the client protein of interest to assess its association with Hsp90.
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to quantify the levels of Hsp90 client proteins in cells following treatment with an inhibitor.
Materials:
-
Cell culture of interest
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against client proteins (e.g., ErbB2, Raf-1, AKT) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of the Hsp90 inhibitor for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the client proteins and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
Visualizing the Impact of Novobiocin
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the validation of Novobiocin as an Hsp90 C-terminal inhibitor.
Caption: Hsp90 C-terminal inhibition pathway by Novobiocin.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using natural product inhibitors to validate Hsp90 as a molecular target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (−)-Epigallocatechin-3-gallate Inhibits Hsp90 Function by Impairing Hsp90 Association with Co-chaperones in Pancreatic Cancer Cell Line Mia Paca-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel C-terminal heat shock protein 90 inhibitor that overcomes STAT3-Wnt-β-catenin signaling-mediated drug resistance and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-EPIGALLOCATECHIN-3-GALLATE IS A NOVEL HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novobiocin Analogs in Cancer Therapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Novobiocin and its analogs as potential cancer therapeutics. By targeting the C-terminal domain of Heat Shock Protein 90 (Hsp90), these compounds offer a compelling alternative to traditional N-terminal inhibitors.
Novobiocin, an aminocoumarin antibiotic, has been repurposed as a scaffold for the development of anticancer agents due to its ability to inhibit the molecular chaperone Hsp90.[1][2] Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding site, Novobiocin and its analogs bind to a distinct site on the C-terminus.[1] This alternative mechanism is advantageous as it avoids the induction of the pro-survival heat shock response, a common limitation of N-terminal inhibitors.[1][2] Structural modifications of the Novobiocin scaffold have led to the development of numerous analogs with significantly enhanced anti-proliferative activity against various cancer cell lines.[3][4]
Comparative Efficacy of Novobiocin Analogs
The anti-proliferative activities of Novobiocin and its key analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Novobiocin | SKBr3 (Breast) | ~700 | [5][6] |
| LNCaP (Prostate) | >100 | [7] | |
| PC-3 (Prostate) | >100 | [7] | |
| A4 | SKBr3 (Breast) | 10 | [8] |
| Compound 68 | (Cancer Cell Line Not Specified) | 23.4 | [8] |
| F-4 | LNCaP (Prostate) | ~25 | [7] |
| PC-3 (Prostate) | ~35 | [7] | |
| 6BrCaQ | MCF-7 (Breast) | 7 | [4] |
| MDA-MB-231 (Breast) | 2 | [4] | |
| Caco-2 (Colon) | 8 | [4] | |
| IGROV-1 (Ovarian) | 5 | [4] | |
| ISHIKAWA (Endometrial) | 2 | [4] | |
| FM-Nov17 | K562 (Leukemia) | 58.28 | [9] |
| K562/G01 (Resistant Leukemia) | 62.36 | [9] |
Mechanism of Action: Hsp90 C-Terminal Inhibition
Novobiocin analogs exert their anticancer effects by binding to the C-terminal ATP-binding pocket of Hsp90. This interaction disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[6] Many of these client proteins are oncoproteins critical for cancer cell survival, proliferation, and signaling. Key client proteins affected include HER2, Akt, and Raf-1.[6] The degradation of these proteins disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Novobiocin analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the Novobiocin analog and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for Hsp90 Client Proteins
Western blotting is used to detect the levels of specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with the Novobiocin analog for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Studies and Clinical Landscape
Promising Novobiocin analogs identified through in vitro screening are often advanced to in vivo studies using animal models, such as mouse xenograft models. These studies assess the compound's anti-tumor efficacy, pharmacokinetics, and toxicity in a living organism. For instance, in vivo studies in mice demonstrated that repeated doses of novobiocin slowed tumor growth.[3]
Some Novobiocin analogs have entered clinical trials. For example, a Phase I clinical trial is recruiting participants to test Novobiocin in cancer patients with specific DNA repair gene mutations who have not responded to other treatments.[3] Another Phase II trial investigated Novobiocin in combination with cisplatin for non-small cell lung cancer, although it showed limited efficacy, suggesting that formulation and dosage are critical for clinical success.[3]
Conclusion
Novobiocin analogs represent a promising class of anticancer agents that target the C-terminus of Hsp90, offering a distinct advantage over N-terminal inhibitors. The extensive structure-activity relationship studies have yielded potent analogs with nanomolar efficacy against a variety of cancer cell lines. Further research, including comprehensive in vivo studies and well-designed clinical trials, is crucial to fully elucidate the therapeutic potential of these compounds in cancer treatment. This guide provides a foundational understanding for researchers to build upon in the continued development of this important class of drugs.
References
- 1. trialstat.com [trialstat.com]
- 2. researchgate.net [researchgate.net]
- 3. Novobiocin for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. A novel synthetic novobiocin analog, FM-Nov17, induces DNA damage in CML cells through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unlocking Potent Synergies: Novobiocin's Collaborative Strike Against Cancer
Novobiocin, an antibiotic traditionally used for its antimicrobial properties, is gaining significant attention in oncology for its remarkable ability to synergistically enhance the efficacy of various chemotherapeutic agents. This guide provides a comparative analysis of Novobiocin's synergistic activities, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in combination cancer therapy.
Novobiocin's multifaceted mechanisms of action, including the inhibition of DNA gyrase, heat shock protein 90 (Hsp90), and DNA polymerase theta (Polθ), position it as a powerful adjuvant in chemotherapy.[1] By targeting pathways involved in DNA repair and drug resistance, Novobiocin can sensitize cancer cells to the cytotoxic effects of other drugs, leading to improved therapeutic outcomes.
Comparative Analysis of Synergistic Combinations
The synergistic potential of Novobiocin has been demonstrated across a range of chemotherapeutic classes, including topoisomerase inhibitors, platinum-based drugs, alkylating agents, and PARP inhibitors. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these drug combinations.
Table 1: Synergistic Activity of Novobiocin with Topoisomerase Inhibitors
| Chemotherapeutic Agent | Cancer Cell Line | Key Findings | Reference |
| Etoposide (VP-16) | WEHI-3B D+ Leukemia, A549 Human Lung Carcinoma | Supra-additive toxicity observed. Novobiocin increased the number of DNA-topoisomerase-II covalent complexes stabilized by etoposide.[2][3] | [2][3] |
| Teniposide (VM-26) | WEHI-3B D+ Leukemia, A549 Human Lung Carcinoma | Supra-additive toxicity observed with simultaneous exposure.[2] | [2] |
| Topotecan | PC-6/SN2-5H2 (Topotecan-resistant), MCF-7/MX (Mitoxantrone-resistant) | Novobiocin (60 µM) decreased topotecan resistance by approximately 26-fold in PC-6/SN2-5H2 cells. It also increased intracellular topotecan accumulation.[4] | [4] |
| Mitoxantrone | MCF-7/MX (Mitoxantrone-resistant) | Novobiocin effectively overcomes BCRP-mediated drug resistance to mitoxantrone.[4][5] | [4][5] |
| Doxorubicin | - | Novobiocin may decrease the excretion rate of Doxorubicin, potentially leading to higher serum levels and increased efficacy.[6] | [6] |
Table 2: Synergistic Activity of Novobiocin with Platinum-Based and Alkylating Agents
| Chemotherapeutic Agent | Cancer Cell Line/Model | Key Findings | Reference |
| Cisplatin | GLC4 (Small-cell lung carcinoma) | Short incubation with novobiocin enhanced cisplatin cytotoxicity by a factor of 4.1 in the parental cell line and 2.8-fold in the resistant cell line (GLC4/CDDP).[7] | [7] |
| Cyclophosphamide & Thiotepa | Advanced Breast Cancer (Phase 2 Clinical Trial) | In vitro studies showed that patient plasma after novobiocin treatment reversed alkylator drug resistance. However, this did not translate to a significant increase in progression-free or overall survival in this specific clinical setting.[8][9][10] | [8][9][10] |
Table 3: Synergistic Activity of Novobiocin with PARP Inhibitors and Other Agents
| Chemotherapeutic Agent | Cancer Model | Key Findings | Reference |
| PARP Inhibitors | Triple-Negative Breast Cancer Mouse Models (with DNA-repair gene mutations) | Novobiocin killed cancer cells that had become resistant to a PARP inhibitor and was even more effective in combination with a PARP inhibitor.[11] | [11] |
| Vincristine | Human Pulmonary Carcinoma PG cells, Chick Embryo Chorioallantoic Membrane (CAM) assay | Novobiocin displayed a synergistic effect with vincristine on the proliferation of PG cells and enhanced the anti-angiogenic effect in the CAM assay.[12] | [12] |
Mechanisms of Synergistic Action
Novobiocin's ability to enhance the cytotoxicity of other chemotherapeutic agents stems from its interference with multiple cellular pathways crucial for cancer cell survival and proliferation.
Inhibition of DNA Repair and Overcoming Drug Resistance
One of the primary mechanisms of synergy is Novobiocin's role in inhibiting DNA repair pathways. By targeting DNA gyrase and the recently identified polymerase theta (Polθ), Novobiocin prevents cancer cells from repairing the DNA damage induced by agents like etoposide, cisplatin, and PARP inhibitors.[1][2][7][11] This is particularly effective in tumors with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[11][13]
Furthermore, Novobiocin has been shown to reverse drug resistance mediated by efflux pumps like the Breast Cancer Resistance Protein (BCRP/ABCG2).[4] By inhibiting these pumps, Novobiocin increases the intracellular concentration of co-administered drugs like topotecan and mitoxantrone, thereby restoring their cytotoxic effects.[4][5]
Caption: Mechanism of Novobiocin's synergistic activity.
Anti-Angiogenic Effects
In addition to its direct effects on cancer cells, Novobiocin has demonstrated anti-angiogenic properties.[12] It can inhibit the proliferation, migration, and tube formation of endothelial cells, as well as suppress the secretion of matrix metalloproteinases (MMPs) that are crucial for angiogenesis.[12] This anti-angiogenic activity can be enhanced when combined with agents like vincristine.[12]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of drug combinations on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Novobiocin, the chemotherapeutic agent, and their combination for 48-72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Synergy is determined using software that calculates the Combination Index (CI), where CI < 1 indicates synergy.
Drug Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of Novobiocin to inhibit drug efflux pumps.
Protocol:
-
Harvest cancer cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with or without Novobiocin (e.g., 60 µM) for 1 hour at 37°C.
-
Add Rhodamine 123 (a substrate for efflux pumps) to a final concentration of 1 µg/mL and incubate for another hour.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer. An increase in Rhodamine 123 accumulation in the presence of Novobiocin indicates inhibition of efflux pumps.
Chick Embryo Chorioallantoic Membrane (CAM) Assay
This in vivo assay is used to evaluate the anti-angiogenic activity of drug combinations.
Protocol:
-
Use fertilized chicken eggs and incubate them at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8, place a sterile filter paper disc (5 mm diameter) soaked with the test compounds (Novobiocin, vincristine, or their combination in a suitable solvent) onto the CAM. A solvent-treated disc serves as a control.
-
Seal the window and continue incubation for another 48-72 hours.
-
Observe and photograph the CAM under a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area compared to the control.
Caption: General workflow for evaluating Novobiocin's synergy.
Future Directions and Clinical Perspective
The preclinical evidence strongly supports the synergistic potential of Novobiocin in combination with various chemotherapeutic agents. Clinical trials are underway to evaluate the safety and efficacy of Novobiocin in patients with tumors harboring specific DNA repair gene mutations.[5][14] The ability of Novobiocin to overcome resistance to targeted therapies like PARP inhibitors is particularly promising and could address a significant unmet clinical need.[11][13] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from Novobiocin-containing combination therapies and to optimize dosing schedules to maximize synergy while minimizing toxicity.
References
- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. Potentiation by novobiocin of the cytotoxic activity of etoposide (VP-16) and teniposide (VM-26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin-induced accumulation of etoposide (VP-16) in WEHI-3B D+ leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of breast cancer resistance protein (BCRP/ABCG2)-mediated drug resistance by novobiocin, a coumermycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novobiocin for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of novobiocin on cisplatin cytotoxicity and DNA interstrand cross-link formation in a cisplatin-resistant, small-cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Novobiocin in combination with high-dose chemotherapy for the treatment of advanced breast cancer: a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Testing Novobiocin in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 12. [Novobiocin inhibits angiogenesis and shows synergistic effect with vincristine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic Novobiocin found to kill tumor cells with DNA-repair glitch [dana-farber.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Genotoxicity of Novobiocin Sodium: A Comparative Analysis in Human Cell Lines
An objective comparison of the genotoxic potential of Novobiocin sodium against other antibiotics, supported by experimental data from in vitro human cell line studies. This guide is intended for researchers, scientists, and professionals in drug development.
Novobiocin, an aminocoumarin antibiotic, has a history of clinical use but was withdrawn from the market for human therapeutic applications due to issues including liver toxicity and poor pharmacological properties.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and, at higher concentrations, human topoisomerase II, an enzyme critical for DNA replication and repair.[1] This interaction with a key component of the DNA machinery raises concerns about its potential to cause genetic damage. This guide provides a comparative assessment of the genotoxicity of this compound in human cell lines, presenting data from key assays and comparing its performance with other antibiotic agents.
Executive Summary of Genotoxicity Findings
Recent studies utilizing advanced in vitro models have provided insights into the genotoxic profile of Novobiocin. A key study investigating three anti-infective agents—Novobiocin (NOV), nitrofurantoin (NIT), and metronidazole (MTZ)—in the human lymphoblastoid TK6 cell line, yielded critical data summarized in the table below.
| Compound | TGx-DDI Transcriptomic Biomarker Result | CometChip® Assay Result | Interpretation |
| Novobiocin (NOV) | DNA Damage Inducing (DDI) at the second highest concentration tested | Negative (except at overtly cytotoxic concentrations) | Induces a DNA damage response at the transcriptional level, but does not cause significant DNA strand breaks at non-toxic concentrations. |
| Nitrofurantoin (NIT) | Non-DDI at all concentrations tested | Negative | Does not induce a DNA damage response at the transcriptional level or cause DNA strand breaks. |
| Metronidazole (MTZ) | Non-DDI at all concentrations tested | Negative | Does not induce a DNA damage response at the transcriptional level or cause DNA strand breaks. |
Data sourced from a study utilizing the human TK6 cell line.[1][4]
The TGx-DDI (Toxicogenomics-based DNA Damage Inducing) biomarker analysis classified Novobiocin as a DNA damage-inducing agent, aligning with its known mechanism of inhibiting topoisomerase II.[1][4] However, the high-throughput CometChip® assay, which detects DNA strand breaks, showed negative results for Novobiocin except at concentrations that were toxic to the cells.[1] This suggests that while Novobiocin can trigger a cellular DNA damage response pathway, it may not directly cause significant levels of DNA strand breaks at therapeutically relevant and non-toxic concentrations.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of genotoxicity data. The following sections outline the methodologies used in the key comparative study.
Cell Culture and Exposure
Human TK6 lymphoblastoid cells were the chosen model for these assays due to their intact p53 signaling pathway, which is critical for DNA damage response, and their widespread use in genotoxicity testing.[4] The cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. For the experiments, TK6 cells were exposed to a range of concentrations of this compound (from 2.0 to 1,000 µM) in triplicate.[4]
TGx-DDI Transcriptomic Biomarker Assay
This assay provides mechanistic information about a chemical's ability to induce DNA damage by measuring changes in the expression of a specific set of genes. The workflow for this assay is as follows:
CometChip® Assay
The CometChip® assay is a high-throughput version of the comet assay used to detect DNA strand breaks in individual cells. The fundamental steps of this assay are depicted below:
Signaling Pathways Implicated in Novobiocin's Genotoxicity
Novobiocin's interaction with topoisomerase II is a key factor in its potential genotoxicity. Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme can lead to the stabilization of cleavage complexes, resulting in DNA double-strand breaks. This damage, in turn, activates cellular DNA damage response pathways, such as the p53 signaling pathway, which can lead to cell cycle arrest, apoptosis, or DNA repair.
Comparison with Other Antibiotics and Implications
The comparative data with nitrofurantoin and metronidazole in TK6 cells is illuminating. Both of these antibiotics tested negative in both the TGx-DDI and CometChip® assays, suggesting a lower genotoxic potential in this human cell line model compared to Novobiocin.[1] It is important to note that the genotoxic potential of any compound can be cell-type specific and dependent on the experimental conditions.
The finding that Novobiocin induces a DNA damage response at the gene expression level without causing a significant increase in DNA strand breaks at non-toxic concentrations suggests a complex genotoxic profile. It may be that the DNA damage is efficiently repaired, or that the transcriptional response is a more sensitive indicator of the interaction of Novobiocin with DNA-related enzymes than the direct measurement of DNA breaks.
For researchers and drug development professionals, these findings underscore the importance of using a multi-assay approach to assess genotoxicity. Relying on a single endpoint, such as DNA strand breaks, may not provide a complete picture of a compound's interaction with cellular DNA and its associated repair pathways. The use of transcriptomic biomarkers like TGx-DDI can provide valuable mechanistic insights that complement traditional genotoxicity assays. While Novobiocin itself is no longer used therapeutically in humans, understanding its genotoxic profile is valuable for evaluating other topoisomerase II inhibitors and for the continued development of safer antibiotic agents. The routine use of antibiotics in cell culture has also been shown to potentially induce genetic changes, which is an important consideration for researchers.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Archive: Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | UC San Francisco [ucsf.edu]
Novobiocin's Antibacterial Efficacy: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
This guide provides a detailed comparison of the antibacterial activity of Novobiocin, an aminocoumarin antibiotic, against Gram-positive and Gram-negative bacteria. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the differential efficacy of Novobiocin, focusing on its mechanism of action and the structural differences in bacterial cell envelopes that dictate its spectrum of activity.
Executive Summary
Novobiocin exhibits potent antibacterial activity, primarily against Gram-positive organisms. Its efficacy is significantly diminished against most Gram-negative bacteria. This disparity is not due to a difference in the drug's molecular target, which is conserved in both bacterial types, but rather to the presence of a formidable outer membrane in Gram-negative bacteria that acts as a permeability barrier. This guide will explore the underlying mechanisms, present comparative quantitative data, and detail the experimental protocols used to ascertain this differential activity.
Mechanism of Action: Inhibition of DNA Gyrase
Novobiocin's primary mode of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2] Specifically, it targets the GyrB subunit, competitively inhibiting its ATPase activity.[3][4][5] This disruption of energy transduction prevents the negative supercoiling of DNA, ultimately halting the replication process and leading to bacterial cell death or growth inhibition.[3][4] While DNA gyrase is the main target, Novobiocin can also inhibit topoisomerase IV at higher concentrations.[6]
The Decisive Role of the Bacterial Cell Envelope
The significant difference in Novobiocin's effectiveness stems from the structural variations between Gram-positive and Gram-negative cell envelopes.
-
Gram-Positive Bacteria: These organisms possess a thick, porous peptidoglycan layer that does not impede the entry of Novobiocin, allowing the antibiotic to readily access its intracellular target, DNA gyrase.
-
Gram-Negative Bacteria: These bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer and a crucial outer membrane. This outer membrane, composed of lipopolysaccharide (LPS), acts as a highly selective permeability barrier, effectively preventing Novobiocin from reaching the cytoplasm.[7][8][9] The inherent resistance of Gram-negative bacteria to many antibiotics, including Novobiocin, is largely attributed to this structural feature.[7] Furthermore, many Gram-negative bacteria utilize multidrug efflux pumps that actively expel antibiotics that manage to cross the outer membrane, further reducing the intracellular drug concentration.[10][11]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes representative MIC values for Novobiocin against various bacterial species, highlighting the pronounced difference in susceptibility.
| Bacterial Species | Gram Type | Novobiocin MIC (µg/mL) | Reference |
| Staphylococcus aureus (wild-type) | Gram-Positive | 0.063 | [6] |
| Staphylococcus epidermidis | Gram-Positive | Susceptible | [3] |
| Enterococcus faecium (susceptible strains) | Gram-Positive | 0.5 - 2.0 | [12] |
| Staphylococcus saprophyticus | Gram-Positive | Resistant (>16) | [2][5] |
| Acinetobacter baumannii | Gram-Negative | 10 | [13] |
| Escherichia coli (leaky outer membrane) | Gram-Negative | Susceptible | [7][9] |
| General Gram-Negative Organisms | Gram-Negative | Limited Activity / Resistant | [1][7] |
Note: MIC values can vary between strains and testing conditions. S. saprophyticus is a notable exception among pathogenic Staphylococci for its innate resistance.
Experimental Protocols
The antibacterial activity of Novobiocin is primarily assessed using standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation: A serial two-fold dilution of Novobiocin is prepared in a multi-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., approximately 5 x 10^5 colony-forming units/mL).
-
Controls: A positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Analysis: The MIC is recorded as the lowest concentration of Novobiocin at which there is no visible bacterial growth (turbidity).[13]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is often used in clinical laboratories for qualitative assessment of susceptibility and is particularly useful for differentiating Staphylococcus species.
Methodology:
-
Inoculation: A standardized inoculum of the test bacterium is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a confluent lawn.
-
Disk Application: A paper disk impregnated with a specific amount of Novobiocin (typically 5 µg) is placed on the agar surface.[2]
-
Incubation: The plate is incubated under standard conditions.
-
Analysis: The antibiotic diffuses from the disk into the agar. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[2] The diameter of this zone is measured and compared to established breakpoints to determine if the organism is susceptible or resistant. For staphylococci, a zone of inhibition ≤ 16mm is indicative of resistance.[2]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Differential effect of Novobiocin on Gram-positive vs. Gram-negative bacteria.
Caption: Experimental workflow for the Broth Microdilution MIC test.
Conclusion
Novobiocin is a potent inhibitor of DNA gyrase, demonstrating significant bactericidal or bacteriostatic activity against a wide range of Gram-positive bacteria.[14] Its clinical utility, however, is hampered by its poor performance against Gram-negative organisms. This selective spectrum is overwhelmingly dictated by the presence of a protective outer membrane and active efflux systems in Gram-negative bacteria, which prevent the antibiotic from reaching its intracellular target.[7][9] While its use in treating systemic infections has been largely discontinued, Novobiocin remains a valuable laboratory tool for the presumptive identification of certain pathogens, such as differentiating the innately resistant Staphylococcus saprophyticus from other coagulase-negative staphylococci.[2][5]
References
- 1. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Novobiocin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. microbenotes.com [microbenotes.com]
- 6. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Novobiocin Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Novobiocin Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Novobiocin sodium, a potent inhibitor of bacterial DNA gyrase. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to prevent exposure.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[1][2][3][4] The use of a local exhaust ventilation system is recommended to control the generation of dust.[5]
Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory to protect against dust particles.[1][6] All eye protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][6]
-
Hand Protection: Wear appropriate protective gloves.[1][6] Gloves should be inspected before use and disposed of properly after handling the substance.[6]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1][2] A lab coat is the minimum requirement.
-
Respiratory Protection: If dust formation is likely or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Quantitative Exposure Limits
Currently, there are no established occupational exposure limits for this compound by region-specific regulatory bodies.[1] Therefore, it is imperative to handle the substance with care, minimizing all potential exposure.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established |
Safe Handling and Storage Protocols
Handling:
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Protect from direct light and moisture as the substance is hygroscopic.[5]
Spills, Disposal, and Emergency Procedures
Spill Response:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Avoid allowing the product to enter drains.[6]
-
Clean-up:
-
Wear full personal protective equipment, including respiratory protection.[6][7]
-
For solid spills, sweep up and shovel into a suitable container for disposal.[1] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable, closed container for disposal.[7]
-
-
Decontamination: Decontaminate the spill area and any affected equipment.[7]
Disposal:
-
Dispose of this compound and its container as hazardous waste.[5]
-
Disposal must be in accordance with local, regional, national, and international regulations.[5] Do not empty into drains.[5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1][8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[8] Get medical attention if irritation develops or persists.[1]
-
Inhalation: Remove to fresh air.[1] If breathing is difficult, provide artificial respiration.[6] Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[7][10] Seek medical attention.[1]
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. neogen.com [neogen.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. serva.de [serva.de]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
